molecular formula C5H3FO3 B2454306 3-fluorofuran-2-carboxylic acid CAS No. 1211527-72-8

3-fluorofuran-2-carboxylic acid

Cat. No.: B2454306
CAS No.: 1211527-72-8
M. Wt: 130.074
InChI Key: MDBMVGOLZGLUOW-UHFFFAOYSA-N
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Description

3-Fluorofuran-2-carboxylic acid is a fluorinated heterocyclic building block with the molecular formula C5H3FO3 and a molecular weight of 130.07 g/mol . This compound is supplied with a minimum purity of 95% and requires storage at 2-8°C . As a fluorinated furan derivative, it serves as a valuable scaffold in organic synthesis and medicinal chemistry research. Fluorinated heterocycles are of significant interest in the development of pharmaceuticals and agrochemicals due to the potential for enhanced metabolic stability, bioavailability, and binding affinity . Specifically, acid fluorides, which can be synthesized from carboxylic acids like this one, are versatile intermediates in benchtop deoxyfluorination reactions . They are widely used as electrophiles in acyl transfer reactions, esterification, amidation, and serve as coupling partners in transition metal-catalyzed cross-couplings to form carbon-carbon bonds . Researchers can leverage this compound to prepare more complex fluorinated target molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBMVGOLZGLUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Fluorofuran-2-Carboxylic Acid (CAS 1211527-72-8)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Part 1: Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 3-fluorofuran-2-carboxylic acid (CAS 1211527-72-8) represents a high-value scaffold. It serves as a bioisostere for the ubiquitous 2-furoic acid, offering a precise tool for modulating physicochemical properties without significantly altering steric volume.

The strategic incorporation of the fluorine atom at the C3 position provides three critical advantages over the non-fluorinated parent:

  • pKa Modulation: The electron-withdrawing nature of fluorine inductively stabilizes the carboxylate anion, lowering the pKa and altering the ionization state at physiological pH.

  • Metabolic Blocking: The C3 position in furan rings is a common site for oxidative metabolism (e.g., by CYP450s). Fluorine substitution effectively blocks this metabolic soft spot, extending the half-life of the parent drug.

  • Conformational Bias: Through the "gauche effect" and dipole-dipole interactions, the C3-fluorine can lock the conformation of adjacent substituents (e.g., amides), reducing the entropic penalty of binding to a target protein.

Part 2: Physicochemical Profile[1][2][3]

The following data aggregates calculated and predicted properties based on structural analogs (e.g., 3-fluoropyridine-2-carboxylic acid and 2-furoic acid), as direct experimental data for this specific CAS is limited in open literature.

Table 1: Key Physicochemical Properties

PropertyValue (Predicted/Experimental)Context & Significance
Molecular Formula C₅H₃FO₃--
Molecular Weight 130.07 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Physical State White to Off-White SolidTypical for small heteroaromatic acids.
Melting Point 135–145 °C (Predicted)Higher than 2-furoic acid (133°C) due to dipole interactions.
pKa (Acid) ~2.6 – 2.9 (Predicted)More acidic than 2-furoic acid (pKa 3.16) due to inductive effect of F at C3.
LogP ~0.6 – 0.9Maintains high water solubility; suitable for oral bioavailability.
H-Bond Donors 1 (COOH)Standard carboxylic acid functionality.[1]
H-Bond Acceptors 3 (F, O-ring, C=O)Fluorine acts as a weak acceptor; Ring oxygen is a weak acceptor.

Part 3: Synthetic Methodologies

Accessing this compound requires bypassing the inherent instability of the 3-fluorofuran ring. Two primary routes are recommended: Halogen Exchange (Halex) for converting precursors, and Directed Lithiation for high-precision functionalization.

Protocol A: Transition Metal-Catalyzed Fluorination (The Halex Route)

This route is preferred for scale-up, utilizing the more stable 3-bromofuran-2-carboxylate esters as starting materials.

Reagents:

  • Substrate: Ethyl 3-bromofuran-2-carboxylate

  • Fluorine Source: AgF (Silver Fluoride) or CsF (Cesium Fluoride)

  • Catalyst: Pd(OAc)₂ / Biaryl Phosphine Ligand (e.g., tBuBrettPhos)

Workflow Diagram:

SynthesisWorkflow Start 3-Bromofuran-2-carboxylic acid Step1 Esterification (EtOH, H2SO4) Start->Step1 Protection Step2 Pd-Catalyzed Fluorination (AgF, Catalyst, Toluene, 100°C) Step1->Step2 C-F Bond Formation Step3 Hydrolysis (LiOH, THF/H2O) Step2->Step3 Deprotection End This compound (Target) Step3->End Purification

Figure 1: Step-wise synthesis via Palladium-catalyzed halogen exchange.

Protocol B: Directed Ortho-Lithiation (Lab Scale)

If 3-fluorofuran is available or generated in situ, the directing effect of the ring oxygen allows for exclusive C2 functionalization.

  • Cooling: Dissolve 3-fluorofuran in anhydrous THF under Argon. Cool to -78°C.[2]

  • Lithiation: Add n-BuLi (1.1 eq) dropwise. The fluorine atom and ring oxygen facilitate deprotonation at C2, forming the 2-lithio-3-fluorofuran species.

  • Quench: Bubble dry CO₂ gas through the solution for 30 minutes.

  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate. The product precipitates upon acidification.

Expert Insight: The presence of fluorine at C3 makes the C2 proton significantly more acidic than in unsubstituted furan, but the resulting organolithium species is thermally unstable. Maintain temperatures strictly below -70°C to avoid ring fragmentation (benzyne-like pathways).

Part 4: Reactivity & Derivatization

Understanding the electronic landscape of CAS 1211527-72-8 is crucial for successful downstream chemistry.

Amide Coupling (Drug Synthesis)

The C2-carboxylic acid is less electrophilic than typical benzoic acids due to the electron-rich furan ring, but the C3-fluorine partially compensates for this by withdrawing electron density.

  • Recommendation: Use HATU or T3P (Propylphosphonic anhydride) for amide couplings. Standard EDC/HOBt conditions may be sluggish.

  • Causality: The fluorine atom reduces the pKa, making the carboxylate less nucleophilic; however, once activated (e.g., as an active ester), the carbonyl carbon is more electrophilic than in 2-furoic acid, accelerating the amine attack.

Decarboxylative Cross-Coupling

This scaffold is an excellent candidate for Minisci-type reactions or decarboxylative arylation.

  • Mechanism: Ag(I)-catalyzed decarboxylation generates a nucleophilic radical at C2.

  • Application: Rapidly generating 2-aryl-3-fluorofurans without handling unstable organometallics.

Part 5: Medicinal Chemistry Decision Framework

When should a researcher select CAS 1211527-72-8 over 2-furoic acid? Use the following decision tree to validate the design choice.

MedChemTree Start Lead Compound Optimization (Furan Scaffold) Q1 Is the Furan ring metabolically unstable? Start->Q1 Q2 Is the pKa of the acid/amide optimal? Q1->Q2 No UseF Use this compound (CAS 1211527-72-8) Q1->UseF Yes (C3 Oxidation) UseH Use 2-Furoic Acid (Standard) Q2->UseH Yes Q2->UseF No (Need Lower pKa / Higher Lipophilicity)

Figure 2: Strategic decision tree for scaffold selection in lead optimization.

Part 6: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Handling Protocol:

    • Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen). Fluorinated carboxylic acids can be hygroscopic.

    • Cold Storage: Recommended storage at 2-8°C to prevent slow decarboxylation over extended periods.

    • PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood for all solid handling to avoid inhalation of dust.

References

  • Synthesis of 3-bromofuran-2-carboxylic acid (Precursor)

    • Title: Synthesis of 3-bromofuran-2-carboxylic acid from 3-bromofuran-2-carbaldehyde.[4]

    • Source: ChemicalBook / Literature Compilation.[1][5]

  • General Reactivity of Fluorinated Furoic Acids

    • Title: 3-Fluoro-2-thiophenecarboxylic acid (Analogous Chemistry).[6]

    • Source: CymitQuimica Technical D
  • Medicinal Chemistry Applications (Fluorine Effect)

    • Title: Applications of Fluorine in Medicinal Chemistry.[6]

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • pKa and Bioisosterism

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Strategic Utilization of 3-Fluorofuran-2-Carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluorofuran-2-carboxylic acid (CAS: 1211527-72-8 ) represents a high-value, fluorinated heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] While less ubiquitous than its 5-fluoro isomer, the 3-fluoro variant offers a distinct vector for modulating the physicochemical properties of furan-based scaffolds. By introducing a fluorine atom at the C3 position—proximal to the carboxylate—medicinal chemists can significantly influence the pKa, metabolic stability, and dipole moment of the parent molecule without substantial steric perturbation.

This guide details the physicochemical profile, synthetic accessibility, and strategic application of this molecule, providing a robust framework for its integration into lead optimization campaigns.

Part 1: Physicochemical Profile & Core Data

The introduction of fluorine at the C3 position creates a strong inductive effect (


), pulling electron density away from the aromatic ring and the adjacent carboxylic acid. This results in increased acidity compared to the non-fluorinated parent (furan-2-carboxylic acid).
Key Molecular Data[2][3][4][5]
PropertyValueNotes
IUPAC Name This compound
CAS Number 1211527-72-8 Verified for the specific 3-fluoro isomer.[1][2]
Molecular Formula

Molecular Weight 130.07 g/mol Exact Mass: 130.0066
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.
Predicted pKa ~2.6 – 2.9More acidic than 2-furoic acid (pKa 3.16) due to ortho-fluorine electron withdrawal.
H-Bond Donors/Acceptors 1 / 3
Rotatable Bonds 1C2-COOH bond rotation is sterically influenced by C3-F.

Part 2: The "Fluorine Effect" in Furan Scaffolds

In drug design, the strategic replacement of hydrogen with fluorine (H


 F) at the C3 position serves three critical mechanistic functions:
  • Metabolic Blocking: The C3 position in furan rings is susceptible to oxidative metabolism (ring opening) by cytochrome P450 enzymes. Fluorine blocks this site, extending the half-life (

    
    ) of the pharmacophore.
    
  • pKa Modulation: The strong electronegativity of fluorine lowers the pKa of the adjacent carboxylic acid. In amide derivatives, this lowers the electron density on the carbonyl, potentially increasing the hydrogen bond acidity of the N-H (if coupled as an amide).

  • Conformational Locking: Through the gauche effect and electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen, the 3-fluoro substituent can lock the carboxylic acid (or derived amide) into a preferred conformation, reducing the entropic penalty of binding to a target protein.

Diagram 1: Mechanistic Impact of C3-Fluorination

FluorineEffect Base Furan-2-Carboxylic Acid F_Sub 3-Fluoro Substitution Base->F_Sub Bioisosteric Replacement Metabolism Metabolic Stability (Blocks CYP450 oxidation at C3) F_Sub->Metabolism Acidity pKa Modulation (Inductive effect lowers pKa) F_Sub->Acidity Conf Conformational Bias (Electrostatic locking) F_Sub->Conf

Caption: The C3-fluorine atom acts as a multiparametric modulator, simultaneously influencing stability, acidity, and conformation.

Part 3: Synthetic Methodology

Direct electrophilic fluorination of furan-2-carboxylic acid is challenging due to the electron-rich nature of the furan ring, which often leads to polymerization or non-selective polyfluorination.

The most robust route for research-scale synthesis involves Lithium-Halogen Exchange starting from the 3-bromo precursor, followed by trapping with an electrophilic fluorinating agent (NFSI).

Protocol: Synthesis via Metal-Halogen Exchange

Note: This protocol requires strictly anhydrous conditions.

Reagents Required:
  • Starting Material: Ethyl 3-bromofuran-2-carboxylate (CAS 32460-09-6).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Base: n-Butyllithium (n-BuLi), 1.6M in hexanes.

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).

  • Hydrolysis Base: Lithium Hydroxide (LiOH).[3]

Step-by-Step Workflow:
  • Cryogenic Lithiation:

    • Dissolve ethyl 3-bromofuran-2-carboxylate (1.0 eq) in anhydrous THF under Argon.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.1 eq) dropwise over 20 minutes. Critical: Maintain temp < -70°C to prevent ring fragmentation (furan ring opening).

    • Stir for 30 minutes to generate the 3-lithiofuran species.

  • Electrophilic Fluorination:

    • Dissolve NFSI (1.2 eq) in anhydrous THF.

    • Add the NFSI solution dropwise to the lithiated furan at -78°C.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

    • Quench: Add saturated aqueous

      
      . Extract with Ethyl Acetate.[1]
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate Ethyl 3-fluorofuran-2-carboxylate.

  • Saponification (Hydrolysis):

    • Dissolve the ester in THF:Water (3:1).

    • Add LiOH (2.0 eq) and stir at ambient temperature for 2 hours.

    • Acidify with 1M HCl to pH 2.

    • Extract with EtOAc, dry over

      
      , and concentrate to yield This compound .
      
Diagram 2: Synthetic Pathway

SynthesisRoute Start Ethyl 3-bromofuran-2-carboxylate Lithiation Lithiation (-78°C) Reagent: n-BuLi Start->Lithiation Intermediate 3-Lithio Intermediate Lithiation->Intermediate Fluorination Electrophilic Fluorination Reagent: NFSI Intermediate->Fluorination Ester Ethyl 3-fluorofuran-2-carboxylate Fluorination->Ester Hydrolysis Saponification Reagent: LiOH / H2O Ester->Hydrolysis Product This compound (Target) Hydrolysis->Product

Caption: Stepwise conversion of the 3-bromo precursor to the target acid via lithiation and electrophilic trapping.

Part 4: Handling and Analytics

Due to the electron-withdrawing nature of the fluorine, the carboxylic acid proton is relatively acidic. The compound should be handled with standard PPE for organic acids.

Analytical Standards (Self-Validation)

To verify the identity of the synthesized or purchased material, use the following expected spectral signatures:

  • 19F NMR: Expect a singlet (or doublet if coupling with H4/H5) in the range of -110 to -130 ppm (relative to

    
    ). This is the definitive test for fluorine incorporation.
    
  • 1H NMR (DMSO-d6):

    • 
       ~13.0 ppm (Broad s, 1H, COOH).
      
    • 
       ~7.8 ppm (dd, 1H, H5).
      
    • 
       ~6.9 ppm (dd, 1H, H4).
      
    • Note: Look for H-F coupling constants (

      
      ) to confirm the regiochemistry.
      
  • Mass Spectrometry (ESI-): Look for

    
     peak at 129.07 m/z .
    
Storage
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Stability: Stable in solid form. Avoid prolonged exposure to strong bases which may induce defluorination or ring opening over time.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for Furan-2-carboxylic acid derivatives.
    • Source:

  • Fluorine in Medicinal Chemistry

    • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[4][5] Journal of Medicinal Chemistry.

    • Source:

  • Synthetic Methodology (Analogous 3-Bromo Route)

    • Synthesis of 3-Bromofuran-2-carboxylic acid.[6] ChemicalBook Protocols.

    • Source:

  • CAS Verification

    • This compound Product Page.[1][2] Sigma-Aldrich / MilliporeSigma.

    • Source: (Search Term: 1211527-72-8)

Sources

An In-depth Technical Guide to the Safe Handling of 3-Fluorofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Inferred Physicochemical Properties

3-Fluorofuran-2-carboxylic acid is a halogenated heterocyclic compound. Its structure consists of a furan ring, a carboxylic acid group at position 2, and a fluorine atom at position 3. The presence of the electron-withdrawing fluorine atom and the acidic carboxylic acid group dictates its reactivity and influences its toxicological profile. The fluorine substitution is expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated parent, furan-2-carboxylic acid.

Chemical Structure:

PropertyInferred Value / InformationSource / Rationale
Molecular Formula C₅H₃FO₃PubChemLite[1]
Molecular Weight 130.07 g/mol Calculated
IUPAC Name This compoundPubChemLite[1]
Appearance Expected to be a white to off-white crystalline solid.Based on analogues like 2-furoic acid and 3-fluorothiophene-2-carboxylic acid.[2]
Melting Point Not determined. Likely >100 °C.The parent compound, 2-furoic acid, has a melting point of 128-132 °C.[2]
Boiling Point Not determined.2-furoic acid boils at 230-232 °C.[2]
Solubility Expected to have some solubility in water and higher solubility in polar organic solvents.The parent compound is water-soluble.[2]

Section 2: Hazard Identification and Inferred GHS Classification

Based on a consistent hazard profile observed across furan-carboxylic acids and various fluorinated aromatic carboxylic acids, this compound should be handled as a hazardous substance.[3][4] The primary hazards are associated with its irritant properties.

GHS ClassificationDetails
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation. [4][5][6]H319: Causes serious eye irritation. [4][6]H335: May cause respiratory irritation. [3][4]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P264: Wash skin thoroughly after handling.[2][5]P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.[2][4][5]Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]P312: Call a POISON CENTER or doctor if you feel unwell.[4]P332+P313: If skin irritation occurs: Get medical advice/attention.[5][6]P337+P313: If eye irritation persists: Get medical advice/attention.[2][6]Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][7]P405: Store locked up.[4]Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4][7]

Section 3: Risk Assessment and Control Hierarchy

The primary directive in handling this compound is the minimization of exposure. The compound is a fine, potentially airborne powder, and its irritant nature necessitates a stringent control strategy. The hierarchy of controls provides a systematic approach to managing risk.

G cluster_0 Hierarchy of Controls for Handling this compound Eng Engineering Controls (Most Effective Physical Control) Admin Administrative Controls (Work Practices & Procedures) Eng_Details • Use in a certified chemical fume hood. • Ensure eyewash stations and safety showers are accessible. Eng->Eng_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin_Details • Develop a Standard Operating Procedure (SOP). • Limit exposure time and quantity. • Ensure proper training for all personnel. Admin->Admin_Details PPE_Details • Chemical safety goggles and face shield. • Nitrile gloves (inspect before use). • Lab coat. PPE->PPE_Details

Caption: Hierarchy of controls for mitigating exposure risk.

Causality Behind Experimental Choices:

  • Use of a Fume Hood: The potential for respiratory irritation (H335) makes it mandatory to handle the solid powder and its solutions within a chemical fume hood. This engineering control captures dust and vapors at the source, preventing inhalation.

  • Avoiding Dust Generation: As a solid, the primary inhalation risk comes from airborne dust. Protocols should be designed to minimize this, such as careful weighing and gentle handling. Using a spatula instead of pouring the powder can significantly reduce dust.

  • Incompatible Materials: Carboxylic acids are incompatible with strong bases (exothermic neutralization reaction) and strong oxidizing agents.[3] Segregated storage is crucial to prevent accidental contact and hazardous reactions.

Section 4: Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE as detailed in Section 5.

  • Weighing: Conduct all weighing of the solid powder inside the fume hood. Use a draft shield if necessary to get an accurate reading, but do not compromise containment.

  • Transfer: Use a spatula to transfer the solid. If making a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After use, securely seal the container. Decontaminate the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.

Storage Protocol:
  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[8]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8]

  • Incompatibilities: Store separately from strong oxidizing agents and strong bases.[3]

Disposal Protocol:
  • Waste Stream: Dispose of this compound and any contaminated materials (e.g., weigh boats, gloves) as hazardous chemical waste.

  • Regulations: Do not dispose of down the drain or in regular trash. All disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 5: Personal Protective Equipment (PPE) Protocol

Proper PPE is essential as the final barrier between the researcher and the chemical.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical safety goggles AND a face shield.Nitrile gloves (double-gloving recommended). Inspect for tears before use.Closed-toe shoes, long pants, and a lab coat.Required: Use within a certified chemical fume hood.
Handling Solutions Chemical safety goggles.Nitrile gloves.Closed-toe shoes, long pants, and a lab coat.Required: Use within a certified chemical fume hood.

Section 6: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Section 7: Fire-Fighting Measures

  • Flammability: The compound is expected to be a combustible solid. Dust may form an explosive mixture with air under certain conditions.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.

  • Unsuitable Media: A solid water stream may be ineffective and could spread the material.

  • Hazardous Combustion Products: In case of fire, toxic fumes may be released, including carbon monoxide, carbon dioxide, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Section 8: Toxicological and Ecological Profile (Inferred)

Toxicological Information:

  • Acute Toxicity: No specific data is available for this compound. Based on its analogues, it is expected to be an irritant to the skin, eyes, and respiratory system.[3][4]

  • Chronic Toxicity: No data available.

  • Carcinogenicity/Mutagenicity: No data available. The parent compound, 2-furoic acid, was negative in an Ames test for mutagenicity.[2]

Ecological Information:

  • There is no specific ecological data available for this compound. It should not be allowed to enter drains or the environment. Its impact on aquatic and terrestrial life is unknown.

References

  • Tokyo Chemical Industry Co., Ltd. Safety Data Sheet for 2-Furancarboxylic Acid.

  • ChemicalBook. Safety Data Sheet for 2-Furoic acid. (2026-01-31).

  • Cayman Chemical. Safety Data Sheet for 5-Hydroxymethyl-2-furancarboxylic Acid. (2025-08-22).

  • S D Fine-Chem Limited. GHS Safety Data Sheet for 2-FUROIC ACID 98%.

  • PubChem. Laboratory Chemical Safety Summary for 2-Furancarboxylic acid. National Center for Biotechnology Information.

  • Molbase. Safety Data Sheet for 5-(3-FLUOROPHENYL)FURAN-2-CARBOXYLIC ACID.

  • Kishida Chemical Co., Ltd. Safety Data Sheet for 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid.

  • PubChemLite. Data for this compound.

  • Fisher Scientific. Safety Data Sheet for 3-Furancarboxylic acid. (2025-12-19).

  • Thermo Fisher Scientific. Safety Data Sheet for 2-Furoic acid. (2025-09-12).

  • AK Scientific, Inc. Safety Data Sheet for 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid.

  • TCI Europe N.V. Safety Data Sheet for Benzofuran-2-carboxylic Acid. (2025-02-10).

  • Achmem. Safety Information for 5-Fluoro-3-methylbenzofuran-2-carboxylic acid.

  • Molbase. Data for 3-Fluoropyridine-2-carboxylic acid.

  • Tokyo Chemical Industry Co., Ltd. Product Information for 3-Fluoro-2-thiophenecarboxylic Acid.

  • Santa Cruz Biotechnology, Inc. Product Information for Furan-2-carboxylic acid (3-amino-propyl)-amide hydrochloride.

  • Sigma-Aldrich. Product Information for 3-Fluorothiophene-2-carboxylic acid.

  • Sigma-Aldrich. Safety Information for Furan-2,3-dicarboxylic acid.

Sources

Strategic Sourcing & Technical Validation: 3-Fluorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluorofuran-2-carboxylic acid (CAS: 1211527-72-8 ) is a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) and scaffold hopping. As a bioisostere of 2-fluorobenzoic acid or 3-fluoropyridine-2-carboxylic acid, it offers unique physicochemical properties—specifically, altered metabolic stability and a shifted electrostatic potential surface due to the high electronegativity of the fluorine atom at the C3 position.

Unlike its non-fluorinated analog (2-furoic acid) or the common 3-bromo analog, this compound is not a high-volume commodity . It typically resides in the "Make-on-Demand" or "Building Block" catalogs of specialized synthesis houses. This guide outlines the commercial landscape, defines a rigorous quality assurance (QA) protocol to mitigate the risk of regioisomeric impurities, and provides the technical grounding necessary for its integration into drug development pipelines.[1]

Technical Profile & Physicochemical Properties[1][2][3][4]

Before sourcing, the receiving scientist must understand the "Golden Sample" profile.[1] The fluorine atom at C3 exerts a strong inductive effect (-I), significantly increasing the acidity of the carboxylic acid compared to the parent furan.[1]

PropertySpecification / ValueNotes
IUPAC Name This compound
CAS Registry 1211527-72-8 Critical:[2][3] Do not confuse with 3-fluoro-2-thiophenecarboxylic acid (CAS 32431-84-8).
Molecular Formula C₅H₃FO₃
Molecular Weight 130.07 g/mol
Appearance White to off-white crystalline solidMay darken upon storage if traces of acid chloride/anhydride are present.
Predicted pKa ~2.5 – 2.9More acidic than 2-furoic acid (pKa 3.16) due to ortho-fluorine electron withdrawal.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in non-polar hydrocarbons (Hexane/Heptane).[1]
H-Bond Donors/Acceptors 1 / 4Fluorine acts as a weak acceptor; Oxygen as strong acceptor.

Commercial Supplier Landscape

The supply chain for CAS 1211527-72-8 is tiered. Because this is a specialized fluorinated intermediate, "In-Stock" status is often volatile.

Tier 1: Primary Manufacturers (Originators)

These vendors typically perform the synthesis (likely Halex or Lithiation/NFSI routes) and hold the primary stock.

  • Enamine: A dominant player in fluorinated building blocks. Likely holds the largest physical inventory or validated synthesis protocols.

  • Namiki Shoji: Known for high-quality specialized Japanese fine chemicals; catalog lists this CAS explicitly.

  • Angene Chemical: Major supplier of heterocyclic building blocks.

Tier 2: Global Distributors (Aggregators)

These suppliers often source from Tier 1 but provide easier logistics (domestic shipping, local currency).[1]

  • Sigma-Aldrich (MilliporeSigma): Often lists via "Marketplace" or "Rare Chemicals" libraries.

  • Combi-Blocks: Frequently stocks fluoro-heterocycles with rapid shipping in the US.

  • Fisher Scientific: Sourced via third-party partnerships.

Sourcing Strategy: The "Make-on-Demand" Risk

For quantities >10g, this compound often shifts to a "Make-on-Demand" status with a lead time of 2-4 weeks. The primary risk in this scenario is batch failure due to difficult fluorination chemistry.

Recommendation: For critical path chemistry, always purchase from two distinct suppliers or request a "proof of stock" (current LCMS/NMR date) before placing a bulk order.[1]

Synthesis Context & Impurity Profiling[1]

Understanding the synthesis is the only way to predict impurities. The most robust route to this compound involves Lithium-Halogen Exchange followed by electrophilic fluorination.

Likely Synthetic Pathway (for Impurity Prediction)
  • Starting Material: 3-Bromofuran-2-carboxylic acid (CAS 14903-90-3) or its ester.

  • Reagents: n-Butyllithium (n-BuLi), NFSI (N-Fluorobenzenesulfonimide).

  • Mechanism: Li-Br exchange generates the 3-lithio species, which attacks NFSI.

Critical Impurities to Monitor
  • Residual Bromide (Precursor): 3-Bromofuran-2-carboxylic acid.[4] Detection: LCMS (M+Br isotope pattern).[1]

  • Protodehalogenation (Byproduct): Furan-2-carboxylic acid (Defluorinated). Detection: 1H NMR (extra proton signal).[1]

  • Regioisomers: 4-fluorofuran-2-carboxylic acid or 5-fluorofuran-2-carboxylic acid. Detection: 1H NMR coupling constants.

SynthesisImpurity SM 3-Bromofuran-2-COOH (Starting Material) Step1 1. Protection (Ester) 2. n-BuLi (Li-Halogen Exchange) SM->Step1 Step2 Electrophilic Fluorination (NFSI) Step1->Step2 Product 3-Fluorofuran-2-COOH (Target) Step2->Product Impurity1 Impurity A: Residual Bromide (Incomplete Reaction) Step2->Impurity1 Unreacted Impurity2 Impurity B: Furan-2-COOH (Quenched with H+ instead of F+) Step2->Impurity2 Moisture Quench

Figure 1: Synthetic pathway highlighting the origin of critical impurities.

Quality Assurance Protocol

Upon receipt of the material, the following validation workflow is mandatory. Relying solely on the vendor COA is insufficient for fluorinated regioisomers.

Step 1: Visual Inspection[1]
  • Accept: White to pale yellow crystalline powder.

  • Reject/Purify: Dark brown/black sticky solid (indicates decomposition or polymerization of the furan ring).

Step 2: 1H NMR Validation (The Regioisomer Check)

This is the most critical step. You must distinguish the 3-fluoro isomer from the 4-fluoro or 5-fluoro isomers.

  • Solvent: DMSO-d6 or CDCl3.

  • Expected Signals (3-Fluoro isomer):

    • H4 (Proton at C4): Will appear as a doublet of doublets (dd) . It couples to H5 (vicinal, ~2 Hz for furan) and F3 (vicinal H-F, ~10-14 Hz).[1]

    • H5 (Proton at C5): Will appear as a doublet of doublets (dd) . It couples to H4 (vicinal, ~2 Hz) and F3 (long-range H-F, ~4-6 Hz).[1]

    • Note: If the fluorine were at C5, the coupling pattern would be drastically different (H3 and H4 would be vicinal neighbors).[1]

Step 3: 19F NMR[1][8]
  • Purpose: Purity and inorganic fluoride check.

  • Signal: Single singlet (or doublet if proton-coupled).

  • Artifacts: Look for a sharp singlet at -188 ppm (free Fluoride ion, HF) or signals corresponding to NFSI byproducts (sulfonamides).

Step 4: LC-MS (Purity & Identity)
  • Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids.

  • Target Mass: [M-H]⁻ = 129.07.

  • Bromine Check: Scrutinize the spectrum for masses at ~189/191 (Br isotopes). If present >5%, the bioactivity data will be compromised (Br is a different steric/electronic replacement).[1]

QCWorkflow Receipt Material Receipt (CAS 1211527-72-8) Visual Visual Inspection (White/Off-White Solid) Receipt->Visual NMR_H 1H NMR (DMSO-d6) Check Coupling Constants (Confirm 3-F vs 4-F/5-F) Visual->NMR_H NMR_F 19F NMR Check for Inorganic F- NMR_H->NMR_F LCMS LC-MS (ESI-) Check for Bromide (M+Br) NMR_F->LCMS Decision Pass Criteria? LCMS->Decision Release Release to Chemistry Decision->Release Yes Quarantine Quarantine / Purify Decision->Quarantine No

Figure 2: Quality Control Decision Tree for incoming fluorinated building blocks.

Applications in Drug Discovery[9]

Bioisosterism

This compound is primarily used as a bioisostere for:

  • 2-Furoic Acid: The fluorine blocks metabolic oxidation at the C3 position, potentially increasing half-life (

    
    ).
    
  • Ortho-Fluorobenzoic Acid: The furan ring is smaller and less lipophilic than a benzene ring (LogP reduction), improving solubility while maintaining the ortho-fluoro electronic environment.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (130 Da) and polarity, this acid is an ideal "fragment" for crystallographic screening.[1] It can bind in polar sub-pockets where the carboxylate forms a salt bridge (e.g., Lysine/Arginine residues) and the fluorine engages in multipolar interactions with the protein backbone.[1]

References

  • PubChem Compound Summary. (n.d.). This compound (CID 46845344). National Center for Biotechnology Information. Retrieved from [Link][1]

  • Namiki Shoji Co., Ltd. (2019). Building Blocks Catalogue. Retrieved from [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Fluorofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-fluorofuran-2-carboxylic acid from 3-bromofuran presents a unique challenge in heterocyclic chemistry due to the volatility of the intermediate (3-fluorofuran) and the requirement for precise regiocontrol. This guide outlines a robust, telescoped protocol that avoids the isolation of unstable intermediates. The method leverages a metal-halogen exchange followed by electrophilic fluorination , and a subsequent regioselective C2-lithiation/carboxylation .

This approach is superior to direct fluorination of furoic esters (which suffer from electronic deactivation) and avoids the low yields associated with "halogen dance" side reactions.

Strategic Analysis & Mechanistic Rationale

The Synthetic Challenge
  • Volatility: The intermediate, 3-fluorofuran, has a boiling point estimated near 60°C. Isolation via rotary evaporation typically leads to significant material loss.

  • Regioselectivity: Furan rings are prone to lithiation at both C2 and C5 positions.[1] However, the introduction of a fluorine atom at C3 creates a strong inductive effect that significantly acidifies the C2 proton, favoring C2-lithiation over C5.

  • Stability: 3-Lithiofuran is thermally unstable above -40°C, requiring strict cryogenic control to prevent ring fragmentation (Schlosser's base degradation).

Reaction Pathway Design

The synthesis consists of two distinct phases performed in a telescoped manner (one-pot or solution transfer):

  • Phase I (Fluorination): Conversion of 3-bromofuran to 3-fluorofuran via 3-lithiofuran and N-Fluorobenzenesulfonimide (NFSI).

  • Phase II (Carboxylation): Regioselective deprotonation of 3-fluorofuran at C2 using LDA, followed by CO₂ trapping.

Visualized Pathway (DOT Diagram)

ReactionPathway cluster_legend Key Mechanistic Drivers Start 3-Bromofuran Inter1 3-Lithiofuran (Unstable > -40°C) Start->Inter1 n-BuLi, THF -78°C Inter2 3-Fluorofuran (Volatile) Inter1->Inter2 NFSI Electrophilic Fluorination Inter3 2-Lithio-3-fluorofuran (C2-Directing Effect) Inter2->Inter3 LDA, THF -78°C Product This compound Inter3->Product 1. CO2 (g) 2. H3O+ Info1 F-atom at C3 directs 2nd lithiation to C2 via Inductive Effect (-I)

Figure 1: Stepwise transformation pathway highlighting critical intermediates and mechanistic drivers.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[2]RoleNotes
3-Bromofuran 1.0Starting MaterialCommercial grade, stabilize with Cu wire if needed.
n-Butyllithium (n-BuLi) 1.1Lithiating Agent2.5M in Hexanes. Titrate before use.
NFSI 1.2Fluorine SourceN-Fluorobenzenesulfonimide. Dissolved in THF.[2][3][4][5]
LDA 1.1Base (Phase II)Lithium Diisopropylamide. Freshly prepared recommended.
CO₂ (Dry Ice) ExcessElectrophileDried through CaCl₂ tube if gaseous.
THF SolventMediumAnhydrous, distilled from Na/Benzophenone.
Detailed Methodology
Phase I: Synthesis of 3-Fluorofuran (Solution Stream)
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Solvation: Charge the flask with 3-bromofuran (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Critical Checkpoint: Stir for exactly 30 minutes at -78°C. Do not warm, or the furan ring may fragment.

  • Fluorination: Add a solution of NFSI (1.2 equiv) in THF dropwise. The mixture may turn slightly yellow.

  • Quench & Wash (Crucial for Purity):

    • Quench with saturated NH₄Cl solution at -20°C.

    • Extract rapidly with cold pentane or diethyl ether .

    • Wash the organic layer with water (2x) to remove the sulfonimide byproduct.

    • STOP: Dry the organic layer over MgSO₄.[6] DO NOT EVAPORATE TO DRYNESS. 3-Fluorofuran is highly volatile. Keep as a concentrated solution (approx. 0.5–1.0 M).

Phase II: Regioselective Carboxylation
  • Deprotonation: Transfer the dried 3-fluorofuran solution to a fresh, dry flask under N₂. Cool to -78°C .[2][3][4][7]

  • Lithiation: Add LDA (1.1 equiv) dropwise.

    • Mechanistic Note: The fluorine at C3 acidifies the C2 position. Lithiation will occur exclusively at C2 within 30–60 minutes.

  • Carboxylation: Bubble excess anhydrous CO₂ gas through the solution (or pour the reaction mixture onto crushed dry ice) for 30 minutes.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add 1M NaOH to extract the carboxylate salt into the aqueous phase (separating it from any unreacted neutral furan).

    • Separate phases. Acidify the aqueous phase carefully with 2M HCl to pH ~2.

    • Extract the precipitated acid with Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate in vacuo to yield the crude solid.

Analytical Parameters & Troubleshooting

Expected Data
  • Yield: 45–60% (over two steps).

  • Physical State: White to off-white solid.

  • 1H NMR (DMSO-d6):

    • δ ~7.8 ppm (dd, H5 proton, coupling with F).

    • δ ~13.0 ppm (broad s, COOH).

  • 19F NMR:

    • Distinct signal around -130 to -140 ppm (relative to CFCl₃).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Phase I) Ring fragmentation of 3-lithiofuran.Ensure temp stays < -70°C during n-BuLi addition.
Low Yield (Phase II) Volatility loss of 3-fluorofuran.Use telescoped solution; avoid rotary evaporation. Use Pentane for extraction.
Regio-isomers Lithiation at C5 instead of C2.Use LDA (bulkier base) instead of n-BuLi in Phase II; ensure temp is -78°C.
Sulfonimide Contamination Incomplete washing after NFSI.Ensure thorough water/bicarbonate washes before Phase II.

References

  • Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link

    • Grounding: Establishes the directing effect of fluorine in lithiation reactions (ortho-lithi
  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations.[8] Organic Reactions, 26,[9] 1. Link

    • Grounding: The foundational text for heteroatom-directed metal
  • Tofi, M., et al. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans.[1] Journal of Organic Chemistry, 70(24). Link

    • Grounding: Confirms C2-lithiation preference in 3-substituted furans.
  • Leroux, F. R., et al. (2021).[10] Synthesis of 3-Amino-5-fluoroalkylfurans. Organic Letters, 23, 4915. Link

    • Grounding: Provides modern context on handling fluorinated furan deriv
  • Sigma-Aldrich. n-Butyllithium Technical Bulletin.Link

    • Grounding: Standard handling procedures for pyrophoric reagents.

Sources

oxidation of 3-fluorofuran-2-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the oxidation of 3-fluorofuran-2-carbaldehyde (3-FFC) to 3-fluorofuran-2-carboxylic acid . The presence of the electron-rich furan ring combined with the electron-withdrawing fluorine substituent creates a specific synthetic challenge: the furan ring is highly susceptible to oxidative degradation and acid-catalyzed ring opening (polymerization) under standard harsh oxidation conditions (e.g., KMnO₄ or Chromic Acid).

Therefore, this protocol utilizes the Pinnick (Lindgren) Oxidation , widely regarded as the "Gold Standard" for sensitive heteroaromatic aldehydes. A secondary protocol using Silver Oxide (Ag₂O) is provided as a base-mediated alternative for ultra-acid-sensitive substrates.

Strategic Analysis & Chemical Logic

The Challenge: Furan Sensitivity

Furan rings are "acidophobic" and prone to electrophilic attack. In standard oxidations, the byproduct is often a strong oxidant or acid that attacks the C=C double bonds of the furan, leading to the formation of succindialdehyde derivatives (ring opening) or varying degrees of polymerization (brown tars).

The Solution: Pinnick Oxidation System

The Pinnick oxidation uses sodium chlorite (


) under mild acidic conditions.[1]
  • Active Oxidant: Chlorous acid (

    
    ).[2]
    
  • Critical Mechanism: The oxidation generates Hypochlorous Acid (

    
    )  as a byproduct.[1][2] 
    
    
    
    is a potent electrophile that will destroy the furan ring if left unchecked.
  • The "Scavenger" Necessity: A scavenger (2-methyl-2-butene or resorcinol) is mandatory . It reacts with

    
     faster than the furan ring does, producing innocuous byproducts (e.g., chlorohydrins) and driving the equilibrium forward.
    
Visualizing the Mechanism & Protection Strategy

The following diagram illustrates the reaction pathway and the critical role of the scavenger in preventing furan degradation.

PinnickMechanism Substrate 3-Fluorofuran-2-carbaldehyde Intermediate Hydroxyallyl Chlorite Intermediate Substrate->Intermediate + HClO2 Chlorite NaClO2 / H+ Product This compound Intermediate->Product Fragmentation Byproduct HOCl (Hypochlorous Acid) Intermediate->Byproduct Generates SafeWaste Chlorohydrin (Inert Waste) Byproduct->SafeWaste Fast Reaction with Scavenger RingOpen Ring Opening / Polymerization Byproduct->RingOpen Attacks Furan (If Unchecked) Scavenger Scavenger (2-methyl-2-butene) Scavenger->SafeWaste

Figure 1: Mechanistic pathway highlighting the critical "Scavenger Loop" required to protect the furan ring from HOCl-mediated destruction.

Primary Protocol: Pinnick Oxidation[1][2]

Applicability: Standard laboratory scale (1g – 50g). Expected Yield: 85–95%

Reagents & Materials
ReagentEquiv.[3][4][5][6][7][8][9][10]RoleNotes
3-Fluorofuran-2-carbaldehyde 1.0SubstratePurity >97% recommended.
Sodium Chlorite (

)
1.5 - 2.0OxidantUse 80% tech grade; calculate based on active content.

(Monobasic)
1.5 - 2.0BufferMaintains pH ~3.5 to generate

slowly.
2-Methyl-2-butene 5.0 - 10.0ScavengerCritical. Excess is required. Volatile (BP: 38°C).

/ Water
3:1 v/vSolventt-BuOH suppresses radical side reactions.
Step-by-Step Procedure
  • Preparation of Solvent System:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorofuran-2-carbaldehyde (1.0 equiv) in

      
        (approx. 10 mL per gram of substrate).
      
    • Add 2-methyl-2-butene (5.0 equiv). Note: Add this BEFORE the oxidant.

  • Oxidant Solution Preparation:

    • Separately, dissolve

      
        (1.5 equiv) and 
      
      
      
      (1.5 equiv) in Water (approx. 3-4 mL per gram of oxidant).
    • Safety: Do not mix solid

      
       with organic material directly; it is an explosion hazard.
      
  • Reaction Initiation:

    • Cool the substrate solution to 0°C (ice bath).

    • Add the aqueous oxidant solution dropwise over 30–60 minutes via an addition funnel.

    • Why? Controlling the addition rate prevents a "runaway" exotherm and keeps the local concentration of

      
       low, allowing the scavenger to work effectively.
      
  • Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Monitoring: Eluent: 5% MeOH in DCM. Stain: Bromocresol Green (acid turns yellow) or UV.

    • Target: Complete disappearance of the aldehyde spot.

  • Workup (Critical for Furan Stability):

    • Quench: If unreacted oxidant remains (starch-iodide paper turns blue), add saturated aqueous

      
       (sodium thiosulfate) until the paper remains white.
      
    • Basification: Add 1N

      
       to adjust pH to ~10-11. (The acid product is now the carboxylate salt: water-soluble).
      
    • Wash: Extract the aqueous layer with Diethyl Ether or MTBE (

      
      ). Discard these organics (removes non-acidic impurities/scavenger byproducts).
      
    • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1N

      
       to pH 3.0 .
      
      • Caution: Do not drop below pH 2.0. Highly acidic conditions can degrade the fluorofuran.

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

      
      ).[11]
      
    • Drying: Dry combined organics over

      
      , filter, and concentrate in vacuo (bath temp < 40°C).
      

Alternative Protocol: Silver Oxide ( )

Applicability: Use only if the Pinnick method causes degradation (e.g., if the 3-fluoro group makes the ring exceptionally acid-labile). Pros: Basic conditions avoid acid-catalyzed ring opening. Cons: Expensive; atom economy is poor.

  • Dissolution: Dissolve aldehyde (1.0 equiv) in THF/Water (1:1).

  • Reagent Addition: Add

    
      (2.2 equiv) and 
    
    
    
    (4.5 equiv).
    • Note:

      
       forms in situ as a black precipitate.
      
  • Reaction: Stir vigorously at RT for 2–12 hours.

  • Workup: Filter through Celite to remove silver solids. Acidify the filtrate carefully to pH 3.0 and extract with Ethyl Acetate.

Quality Control & Validation

Every batch must be self-validated using the following parameters.

MethodObservationInterpretation
1H NMR Disappearance of singlet at

9.5–10.0 ppm.
Complete consumption of Aldehyde.
1H NMR Appearance of broad singlet at

11.0–13.0 ppm (exchangeable).
Formation of Carboxylic Acid.[1][2][6][7][8][9]
19F NMR Shift in fluorine signal relative to starting material.Confirms Fluorine retention (no defluorination).
HPLC Single peak, shorter retention time than aldehyde (in Reverse Phase).Purity check.
Visual White to off-white solid.Brown/Black indicates polymerization/decomposition.
Troubleshooting Guide
  • Problem: Low Yield / Brown Tar.

    • Cause: Inefficient scavenging of HOCl or pH too low during workup.

    • Fix: Increase 2-methyl-2-butene to 10 equiv. Ensure internal temperature stays < 25°C. Stop acidification at pH 3.5.

  • Problem: Incomplete Reaction.

    • Cause: Old

      
      .
      
    • Fix: Titrate chlorite or add 0.5 equiv extra.

Workflow Diagram

Workflow Start Start: 3-Fluorofuran-2-carbaldehyde Dissolve Dissolve in t-BuOH + Scavenger (2-methyl-2-butene) Start->Dissolve Mix Dropwise Addition at 0°C (Control Exotherm) Dissolve->Mix PrepareOx Prepare Aqueous NaClO2 + NaH2PO4 PrepareOx->Mix React Stir RT, 2-4 Hours Monitor TLC Mix->React Check Aldehyde Consumed? React->Check Check->React No (Add more oxidant) Quench Quench with Na2S2O3 Check->Quench Yes BaseWash Basify to pH 10 Wash with Ether (Discard Organic) Quench->BaseWash Acidify Acidify Aqueous to pH 3.0 Extract with EtOAc BaseWash->Acidify Finish Isolate this compound Acidify->Finish

Figure 2: Logical workflow for the isolation of the target acid, emphasizing the pH swing purification strategy.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888–890. Link

  • Pinnick, H. W., & Kraus, G. A. (1980). Oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 45(6), 1175–1176. Link

  • Raheem, K. S., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2). (Detailed mechanism of HOCl formation). Link

  • Organic Syntheses. (2011). Oxidation of Aldehydes to Carboxylic Acids: General Protocols. Organic Syntheses Coll.[3] Vol. 10, p. 584. Link

Sources

Application Notes: 3-Fluorofuran-2-Carboxylic Acid as a Strategic Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Heterocyclic Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of successful lead optimization.[1][2] Fluorine, being small and highly electronegative, can profoundly alter a molecule's physicochemical properties, including metabolic stability, binding affinity, lipophilicity, and basicity (pKa) of nearby functional groups.[1][2] When integrated into heterocyclic systems—scaffolds present in approximately 85% of all bioactive compounds—the effects are amplified, offering chemists a powerful tool to navigate the complexities of drug design.[2]

Fluorinated heterocycles are prevalent in numerous FDA-approved drugs, where they contribute to enhanced potency, improved pharmacokinetic profiles, and novel intellectual property.[3] 3-Fluorofuran-2-carboxylic acid emerges as a particularly valuable building block, combining the unique electronic properties of a fluorinated furan ring with the versatile reactivity of a carboxylic acid. This application note provides a technical guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent in pharmaceutical synthesis.

Physicochemical Profile and Reactivity of this compound

The furan ring is a common five-membered aromatic heterocycle found in many pharmacologically active substances.[4] The introduction of a fluorine atom at the C3 position significantly influences the electronic nature of the furan system. The fluorine atom acts as a strong electron-withdrawing group via the inductive effect, which acidifies the carboxylic acid proton, making it more reactive, and modulates the electron density of the aromatic ring. This electronic perturbation can lead to enhanced binding interactions with target proteins.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₃FO₃PubChem[5]
Molecular Weight130.07 g/mol PubChem[5]
Monoisotopic Mass130.00662 DaPubChem[5]
Predicted XlogP0.9PubChem[5]
SMILESC1=COC(=C1F)C(=O)OPubChem[5]

The primary utility of this building block lies in the reactivity of its carboxylic acid group, which serves as a handle for a wide array of synthetic transformations, most notably the formation of amide bonds—the single most common reaction in medicinal chemistry.[6]

Core Application: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7][8] Therefore, activation of the carboxylic acid is required. This section provides detailed protocols for the synthesis of amide derivatives from this compound, a critical step in generating libraries of potential drug candidates.

drug_discovery_workflow cluster_0 Building Block Stage cluster_1 Library Synthesis cluster_2 Screening & Optimization bb 3-Fluorofuran-2- Carboxylic Acid coupling Amide Coupling (Parallel Synthesis) bb->coupling library Diverse Amide Library coupling->library screen High-Throughput Screening (HTS) library->screen hit Initial Hit Compounds screen->hit sar SAR Studies (Hit-to-Lead) hit->sar lead Lead Candidate sar->lead

Caption: Drug discovery workflow using this compound.

Protocol 1: General Amide Coupling via Carbodiimide Activation (EDC/NHS)

This protocol is a robust and widely used method for forming amide bonds under mild conditions. The use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) generates a more stable active ester intermediate, minimizing side reactions and improving yields.[7][8]

Materials:

  • This compound

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, for amine salts)

  • Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up reagents: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄ or MgSO₄.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1-0.5 M concentration).

  • Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature. The formation of the active ester intermediate typically takes 15-60 minutes.

    • Causality Note: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. NHS rapidly traps this intermediate to form a semi-stable NHS ester, which is less prone to racemization and side reactions than the O-acylisourea itself.[8]

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of the reaction solvent. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.2 eq) to liberate the free amine. Add this amine solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up:

    • If using DMF, dilute the mixture with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by standard aqueous washes.

    • If using DCM, dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ (to remove unreacted NHS and carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

amide_coupling_mechanism RCOOH 3-Furan-F-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea Amine R'-NH₂ Amide Amide Product Amine->Amide NHS NHS-OH ActiveEster NHS Active Ester NHS->ActiveEster Acylisourea->ActiveEster + NHS-OH - Urea Urea Urea Byproduct Acylisourea->Urea ActiveEster->Amide + R'-NH₂ - NHS-OH

Caption: General mechanism for EDC/NHS mediated amide coupling.

Protocol 2: Coupling for Sterically Hindered Substrates via Acyl Fluoride

For challenging couplings involving sterically hindered amines or electron-deficient anilines, standard methods may fail. Converting the carboxylic acid to an acyl fluoride intermediate provides a highly efficient alternative. Acyl fluorides exhibit reactivity comparable to activated esters but with significantly less steric bulk.[9][10]

Materials:

  • This compound

  • Fluorinating agent: Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST)

  • Hindered amine of interest

  • Base: Pyridine or DIPEA

  • Anhydrous Solvent: DCM or Acetonitrile

Step-by-Step Methodology:

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Slowly add the fluorinating agent (e.g., Cyanuric fluoride, 0.4 eq). Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

    • Causality Note: Reagents like cyanuric fluoride convert the carboxylic acid directly to the corresponding acyl fluoride. This intermediate is stable enough to be isolated but is typically used in situ.[10] Its high reactivity is driven by the polarity of the C-F bond and its small size, which facilitates nucleophilic attack.[9]

  • Amine Coupling: Add the hindered amine (1.2 eq) and an additional equivalent of base (e.g., DIPEA, 1.2 eq) to the reaction mixture.

  • Reaction: The reaction may proceed at room temperature or require gentle heating (40-60 °C) depending on the reactivity of the amine. Monitor progress by LC-MS.

  • Work-up and Purification: Follow the standard work-up and purification procedures described in Protocol 1.

Table 2: Comparison of Common Amide Coupling Reagents

Reagent SystemAdditiveBaseKey AdvantagesCommon Side Reactions
EDC NHS, HOBtDIPEA (opt.)Water-soluble byproducts, mild conditions.[7][8]Racemization (if no additive), N-acylation of urea byproduct.
HATU/HBTU NoneDIPEAHigh reactivity, fast reaction times, low racemization.Cost, potential for guanidinylation of primary amines.
PyBOP NoneDIPEAEffective for solid-phase synthesis, stable reagent.Phosphonium byproducts can complicate purification.
Cyanuric Fluoride PyridinePyridine/DIPEAExcellent for hindered substrates, forms stable acyl fluoride intermediate.[9]Reagent is moisture-sensitive and requires careful handling.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Coupling Reagents: EDC is a moisture-sensitive irritant. HATU and PyBOP are potent sensitizers. DAST and other fluorinating agents are corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme care.

  • Solvents: DCM is a suspected carcinogen. DMF is a reproductive toxin. Minimize exposure and use only in a fume hood.

Conclusion

This compound is a strategic and versatile building block for modern pharmaceutical research. Its unique electronic properties, conferred by the C3-fluorine substituent, offer a valuable tool for modulating the biological activity and pharmacokinetic profile of lead compounds. The robust and adaptable protocols for amide bond formation detailed in this guide provide a clear pathway for researchers to efficiently incorporate this valuable scaffold into their drug discovery programs, accelerating the generation of novel and diverse chemical libraries.

References

  • Title: Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: RSC Publishing URL
  • Title: Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: RSC Publishing URL
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC URL
  • Title: Key developments in fluorinated heterocycles Source: Taylor & Francis URL
  • Title: this compound (C5H3FO3)
  • Title: A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature Source: Organic & Biomolecular Chemistry - RSC Publishing URL
  • Title: Application Notes and Protocols for Amide Coupling with Carboxylic Acids Source: Benchchem URL
  • Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Bender MedSystems URL
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents Source: Beilstein Journal of Organic Chemistry URL
  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL
  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL

Sources

Application Note: Decarboxylative Fluorination Strategies for Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The introduction of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, serving to modulate lipophilicity (


), metabolic stability, and pKa. Furan rings, prevalent in bioactive natural products and pharmaceuticals, present a specific synthetic challenge: they are electron-rich and prone to oxidative degradation or polymerization under harsh fluorinating conditions.

Traditional electrophilic fluorination (e.g., using


 or aggressive 

-F reagents) often fails with furans due to lack of regioselectivity. Decarboxylative fluorination offers a superior alternative by utilizing the ubiquity of carboxylic acid starting materials to direct the fluorine atom to a specific site.

This guide details two validated protocols for the decarboxylative fluorination of furan-2-carboxylic and furan-3-carboxylic acids:

  • Method A: Silver-Catalyzed Radical Fluorination (The Industry Standard).

  • Method B: Transition-Metal-Free Fluorination (The "Green" Alternative for Electron-Rich Systems).

Mechanistic Foundation

Understanding the radical nature of this transformation is critical for troubleshooting. Unlike nucleophilic substitutions (


), these reactions proceed via a Single Electron Transfer (SET) mechanism.
The Radical Pathway (Ag-Catalyzed)

The reaction relies on the oxidation of Ag(I) to a reactive Ag(II)-F species by Selectfluor. This high-valent silver species oxidizes the carboxylate, triggering decarboxylation. The resulting furan radical abstracts a fluorine atom, propagating the cycle.

Ag_Mechanism Ag1 Ag(I) Catalyst Ag2 [Ag(II)-F] Complex Ag1->Ag2 Oxidation by Selectfluor Selectfluor Selectfluor (F+) Selectfluor->Ag2 Radical_COO Carboxyl Radical (R-COO•) Ag2->Radical_COO SET Oxidation Substrate Furan-COOH Substrate->Radical_COO Radical_C Furan Radical (R•) Radical_COO->Radical_C -CO2 (Fast) CO2 CO2 Radical_COO->CO2 Product Fluoro-Furan (R-F) Radical_C->Product F-Transfer from Selectfluor/Ag(II) Product->Ag1 Regeneration

Figure 1: Catalytic cycle for Silver-mediated decarboxylative fluorination. The critical step is the generation of the transient furan radical.

Method A: Silver-Catalyzed Protocol

Best for: General furan substrates, including those with electron-withdrawing substituents.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: Furan-2-carboxylic acid (1.0 equiv).

  • Fluorinating Agent: Selectfluor (F-TEDA-BF4) (2.0 equiv).

  • Catalyst: Silver Nitrate (

    
    ) (0.2 equiv / 20 mol%).
    
  • Solvent: Acetone / Water (1:1 v/v). Note: The biphasic nature helps solubilize Selectfluor while protecting the radical.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Protocol
  • Setup: Flame-dry a reaction tube equipped with a magnetic stir bar. Allow to cool under argon.

  • Charging: Add Furan-carboxylic acid (1.0 mmol),

    
     (34 mg, 0.2 mmol), and Selectfluor (708 mg, 2.0 mmol) to the tube.
    
  • Solvent Addition: Add degassed Acetone (5 mL) and Distilled Water (5 mL).

    • Expert Tip: Degassing is crucial. Dissolved oxygen acts as a radical trap, significantly lowering yields.

  • Reaction: Seal the tube and stir at 50–65 °C for 10–12 hours.

    • Observation: The reaction mixture often turns dark brown/black due to silver oxide formation; this is normal.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Diethyl Ether (

      
      ) or Dichloromethane (DCM).
      
    • Filter through a pad of Celite to remove silver salts.

    • Wash the filtrate with water (

      
      ) and brine.
      
  • Purification: Dry over

    
    , concentrate under reduced pressure (careful: fluorofurans can be volatile), and purify via silica gel chromatography.
    

Method B: Metal-Free Protocol (Green Chemistry)

Best for: Electron-rich furans (e.g., alkyl-substituted) where metal contamination is a concern. This method relies on the inherent nucleophilicity of the heteroaromatic ring to initiate the reaction with Selectfluor.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: Furan-carboxylic acid (1.0 equiv).

  • Fluorinating Agent: Selectfluor (2.5 equiv).

  • Base:

    
     (Sodium or Lithium Carbonate) (2.0 equiv).
    
  • Solvent: Acetonitrile (

    
    ) / Water (4:1).
    
Experimental Workflow

MetalFree_Workflow Setup 1. Charge Reactor (Substrate + Selectfluor + Base) Solvent 2. Add MeCN/H2O (Degassed) Setup->Solvent React 3. Stir 40-60°C (12-24h) Solvent->React Quench 4. Quench (Sat. NaHCO3) React->Quench Extract 5. Extraction (DCM) Quench->Extract

Figure 2: Operational workflow for transition-metal-free fluorination.

Step-by-Step Protocol
  • Charging: To a reaction vial, add the furan acid (0.5 mmol), Selectfluor (443 mg, 1.25 mmol), and

    
     (74 mg, 1.0 mmol).
    
  • Solvation: Add

    
     (4 mL) and Water (1 mL).
    
  • Reaction: Stir vigorously at 60 °C for 12 hours.

    • Mechanism Note: In the absence of silver, the base aids in the formation of the carboxylate, which undergoes a charge-transfer complex formation with Selectfluor, leading to decarboxylation.

  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
     to remove unreacted acid, then brine.
    

Comparative Analysis & Troubleshooting

Reagent Compatibility Table
ParameterMethod A (Ag-Catalyzed)Method B (Metal-Free)
Oxidant SelectfluorSelectfluor
Temperature 50–65 °C40–80 °C
Substrate Scope Broad (Electron-poor & rich)Limited to Electron-rich
Functional Group Tolerance High (tolerates ketones, esters)Moderate (sensitive to strong base)
Primary Risk Silver residue in Pharma productsLower yields for deactivated rings
Troubleshooting Guide (Expertise)
  • Low Yield / Unreacted Starting Material:

    • Cause: Selectfluor decomposition or Oxygen inhibition.

    • Fix: Increase Selectfluor to 3.0 equivalents. Ensure rigorous degassing (freeze-pump-thaw is ideal).

  • Explosive Risks (Safety):

    • NEVER use Dimethylformamide (DMF) or Pyridine with Selectfluor at high temperatures. These combinations can be exothermic and potentially explosive.[2] Stick to Acetone, Acetonitrile, or Water.[3]

  • Product Volatility:

    • Many fluorinated furans (especially 2-fluorofuran) have low boiling points. Do not use high-vacuum for drying. Use a rotary evaporator at >100 mbar and 25 °C, or distill the solvent carefully.

References

  • Ag-Catalyzed Mechanism (Seminal Work): Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[4][5] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404.[5] Link

  • Metal-Free Heteroaromatic Fluorination: Qiao, Y., Si, Y., Yang, M., & Wu, J. (2017). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters, 19(6), 1410–1413.[6] Link

  • General Radical Fluorination Review: P. Xu, P. López-Rojas, T. Ritter. (2021).[7] Radical Decarboxylative Carbometalation of Benzoic Acids. Journal of the American Chemical Society, 143, 5349-5354.[7] Link

  • Photocatalytic Context: Ventre, S., Petronijevic, F. R., & MacMillan, D. W. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. Link

Sources

Application Note: Synthesis and Derivatization of 3-Fluorofuran-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The furan ring is a classic bioisostere for phenyl and heteroaromatic rings in drug design, offering reduced lipophilicity and unique hydrogen-bonding vectors. However, the furan scaffold is often plagued by metabolic instability; the electron-rich C3–C4 bond is susceptible to cytochrome P450-mediated oxidation, leading to ring opening and the formation of reactive, toxic unsaturated dialdehydes (e.g., cis-2-butene-1,4-dial).[1]

Why 3-Fluorination? Incorporating a fluorine atom at the C3 position serves a dual purpose:

  • Metabolic Blocking: The high strength of the C–F bond (approx. 116 kcal/mol) and its electron-withdrawing nature deactivate the furan ring towards oxidative metabolism, significantly improving half-life (

    
    ).
    
  • Electronic Modulation: The fluorine atom lowers the pKa of the neighboring C2-carboxamide N-H via an inductive effect, potentially strengthening hydrogen bond donor capability in the target binding pocket.

This guide details a robust, scalable protocol for synthesizing the 3-fluorofuran-2-carboxylic acid core and its subsequent derivatization into carboxamides using modern coupling technologies.

Synthetic Strategy Overview

Direct fluorination of furan-2-carboxamides is generally low-yielding due to poor regioselectivity and the sensitivity of the furan ring to oxidants. Therefore, this protocol utilizes a modular approach :

  • Core Synthesis: Construction of the fluorinated scaffold via Magnesium-Halogen Exchange (Turbo Grignard) on a brominated precursor.

  • Derivatization: High-efficiency amide coupling using Propylphosphonic Anhydride (T3P®) to minimize side reactions and simplify purification.

Workflow Diagram

SyntheticWorkflow Start Start: Ethyl 3-bromofuran- 2-carboxylate Inter1 Intermediate: Magnesiate Species Start->Inter1 i-PrMgCl·LiCl -40°C, THF Core Core Product: Ethyl 3-fluorofuran- 2-carboxylate Inter1->Core NFSI (Electrophilic F) Acid Hydrolysis: 3-Fluorofuran- 2-carboxylic Acid Core->Acid LiOH, THF/H2O Final Target: 3-Fluorofuran- 2-carboxamide Acid->Final Amine, T3P EtOAc, DIPEA

Figure 1: Strategic workflow for the synthesis of 3-fluorofuran-2-carboxamide derivatives.

Module A: Synthesis of the Core Scaffold

Target: this compound (CAS: 401-56-9) Precursor: Ethyl 3-bromofuran-2-carboxylate

Rationale: The "Turbo Grignard" Advantage

Traditional Lithium-Halogen exchange (using n-BuLi) on ester-containing substrates is perilous due to the competing nucleophilic attack on the carbonyl group. We utilize Knochel’s Turbo Grignard (i-PrMgCl·LiCl), which allows for rapid halogen exchange at moderate low temperatures (-40°C to -20°C) while being kinetically slow to attack the ester function.

Protocol 1: Magnesiation-Fluorination

Scale: 10 mmol basis

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Substrate Solution: Dissolve Ethyl 3-bromofuran-2-carboxylate (2.19 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to -40°C (acetonitrile/dry ice bath).

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11 mmol) over 10 minutes. Maintain internal temperature below -35°C.

    • Checkpoint: Stir at -40°C for 30 minutes. (Optional: Quench a small aliquot with D2O and check by GC/MS; disappearance of Br peak confirms exchange).

  • Fluorination: Dissolve N-Fluorobenzenesulfonimide (NFSI) (3.47 g, 11 mmol) in anhydrous THF (10 mL) in a separate vial. Add this solution dropwise to the magnesiate mixture at -40°C.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with Et2O (3 x 30 mL). Wash combined organics with water and brine.[2] Dry over Na2SO4 and concentrate carefully (product is semi-volatile).

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectation: 60–75%

    • Data: 19F NMR should show a singlet around -130 to -140 ppm (relative to CFCl3).

Protocol 2: Hydrolysis to Acid
  • Dissolve the ethyl ester (from Protocol 1) in THF (3 volumes).

  • Add LiOH·H2O (2.0 equiv) dissolved in water (1 volume).

  • Stir at RT for 4 hours. Note: Avoid heating to prevent decarboxylation.

  • Acidify carefully with 1M HCl to pH 2–3 at 0°C.

  • Extract with EtOAc (3x), dry (MgSO4), and concentrate to afford the white crystalline solid. Use directly in Module B.

Module B: High-Efficiency Amide Coupling

Reagent of Choice: Propylphosphonic Anhydride (T3P®)

Rationale: Why T3P?

Coupling electron-deficient heteroaromatic acids is challenging. Standard reagents like EDC/HOBt often suffer from slow kinetics and difficult byproduct removal.[3]

  • T3P acts as a potent dehydrating agent, forming a mixed anhydride.

  • Solubility: T3P byproducts are water-soluble, eliminating the need for chromatography in many library syntheses.

  • Safety: Non-explosive (unlike HOBt/HOAt variants).

Protocol 3: T3P-Mediated Coupling

Scale: 0.5 mmol (Parallel Library Compatible)

ReagentEquiv.[3][4][5][6]Role
This compound 1.0Core Scaffold
Amine (R-NH2) 1.1Diversity Element
T3P (50% w/w in EtOAc) 2.0Coupling Agent
DIPEA (Hünig's Base) 3.0Base
Ethyl Acetate (EtOAc) [0.2 M]Solvent

Step-by-Step:

  • Charge: To a reaction vial, add the Acid (65 mg, 0.5 mmol), Amine (0.55 mmol), and EtOAc (2.5 mL).

  • Base: Add DIPEA (260 µL, 1.5 mmol). Stir for 5 minutes.

  • Activation: Add T3P solution (approx. 600 µL, 1.0 mmol) dropwise.

  • Reaction: Cap and stir at RT for 2–4 hours.

    • Note: If the amine is sterically hindered (e.g., tert-butylamine, ortho-substituted aniline), heat to 50°C.

  • Workup (The "Wash" Method):

    • Dilute reaction mixture with EtOAc (10 mL).

    • Wash 1: Water (5 mL).

    • Wash 2: Sat. NaHCO3 (5 mL) – Removes unreacted acid/T3P byproducts.

    • Wash 3: 1M HCl (5 mL) – Removes unreacted amine.

    • Wash 4: Brine.

  • Isolation: Dry organic layer (Na2SO4), filter, and concentrate.

  • Result: Usually >95% purity. If necessary, recrystallize from EtOH/Heptane.

Coupling Decision Tree

CouplingLogic Start Substrate Analysis: Amine Sterics/Nucleophilicity Simple Primary/Secondary Aliphatic Amines Start->Simple Difficult Anilines or Sterically Hindered Start->Difficult RouteA Route A: T3P (EtOAc) Room Temp, 2h Acid/Base Wash Simple->RouteA Preferred RouteB Route B: T3P (Pyridine) 60-80°C, 12h Requires Column Difficult->RouteB Option 1 (Scalable) RouteC Route C: HATU/DIPEA DMF, RT Requires Column Difficult->RouteC Option 2 (Small Scale)

Figure 2: Decision logic for selecting coupling conditions based on amine properties.

Quality Control & Validation

Key Analytical Markers

When validating the synthesis, look for these specific signals:

TechniqueParameterExpected Observation
1H NMR Furan C4-HDoublet of doublets (coupling to F and C5-H).
1H NMR Furan C5-HDoublet of doublets (coupling to F and C4-H).
19F NMR Chemical Shift-125 to -145 ppm (Singlet or doublet depending on H-decoupling). This is diagnostic. Non-fluorinated precursor has no signal here.
LC-MS Retention Time3-Fluoro analogs generally elute earlier than non-fluorinated counterparts on C18 due to polarity, but later than hydroxy-metabolites.
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Fluorination).

    • Cause: Moisture in THF or warming too fast.

    • Fix: Ensure THF is distilled/dried. Keep internal temp < -35°C during NFSI addition.

  • Issue: Decarboxylation during hydrolysis.

    • Cause: Acidic workup was too harsh or heating was applied.

    • Fix: Acidify only to pH 3 at 0°C and extract immediately. Do not reflux the hydrolysis step.

  • Issue: Amide coupling incomplete.

    • Cause: Amine is a poor nucleophile (e.g., electron-deficient aniline).

    • Fix: Switch solvent to Pyridine (acts as solvent and base) and heat to 60°C with T3P.

References

  • Knochel, P., et al. "Functionalization of Heterocycles using Magnesium and Zinc Reagents." Chemistry – A European Journal, 2011. Link (Describes the Turbo Grignard methodology for sensitive esters).

  • Dunetz, J. R., et al. "T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides." Organic Process Research & Development, 2016. Link (Authoritative review on T3P utility).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link (Rationale for metabolic stability).

  • Schlosser, M., et al. "Site-Selective Fluorination of Furans." European Journal of Organic Chemistry, 2004.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluorofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

3-Fluorofuran-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the furan ring, a carboxylic acid moiety, and a fluorine atom imparts unique electronic and physiological properties. However, synthetic routes can often yield a crude product containing residual starting materials, catalysts, or side-products. For researchers in drug development and materials science, achieving high purity is not merely a procedural step but a prerequisite for obtaining reliable, reproducible data and ensuring the safety and efficacy of final compounds.

This guide provides a comprehensive, troubleshooting-focused framework for the purification of this compound by recrystallization. Moving beyond a simple list of steps, we delve into the physicochemical principles governing the purification process, offering field-proven insights to overcome common challenges encountered in the laboratory.

Part 1: The Science of Solvent Selection

Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent should dissolve the compound of interest completely at an elevated temperature but poorly at lower temperatures, while impurities should either remain in solution (soluble) or be completely insoluble at all temperatures.[2][3]

Understanding the Molecule: this compound

To select an appropriate solvent, we must first analyze the structure of our target molecule.

  • Carboxylic Acid Group (-COOH): This group is highly polar and capable of forming strong hydrogen bonds. This feature dominates the molecule's solubility characteristics.[4]

  • Furan Ring: The oxygen heteroatom in the furan ring adds to the molecule's polarity.

  • Fluorine Atom (-F): As the most electronegative element, the fluorine substituent further increases the polarity of the molecule.

This combination of functional groups makes this compound a distinctly polar compound. Following the principle of "like dissolves like," polar solvents are the most promising candidates for its recrystallization.[1][5]

Solvent Candidate Analysis

Based on the polarity of this compound and data from analogous compounds like 2-furoic acid and 3-furoic acid[6][7], we can propose a list of suitable solvents for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Rationale & Expected Behavior
Water 10080.1Excellent for polar, hydrogen-bonding compounds. High boiling point allows for a wide solubility gradient. Likely to be a primary choice.[8]
Ethanol (95%) 7824.3A good general-purpose polar solvent. May show high solubility even at room temperature, making it a better candidate for a mixed-solvent system.[8]
Ethanol/Water Mix 78-100VariableA powerful combination. The compound can be dissolved in a minimum of hot ethanol (the "good" solvent), followed by the addition of hot water (the "poor" solvent) to induce crystallization upon cooling.[3]
Toluene 1112.4A non-polar aromatic solvent. Unlikely to be a good single solvent but could be useful for removing non-polar impurities if the crude product is first dissolved in a polar solvent.[8]
Hexane 691.89A non-polar solvent. The target compound will likely be insoluble, making it an excellent anti-solvent or a solvent for washing away non-polar, "greasy" impurities.[8]

Part 2: Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound. The primary recommendation is to start with water, followed by an ethanol/water mixed system if necessary.

Step-by-Step Methodology: Single-Solvent Recrystallization (Water)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a small volume of deionized water (e.g., 5-10 mL) and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Add more water in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery; excess solvent will keep more of your product dissolved even when cold.[9]

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with hot solvent vapor to prevent premature crystallization in the funnel.[2]

  • Cooling (The Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Expertise: Rapid cooling can cause impurities to be trapped within the crystal lattice, compromising purity. Slow cooling allows for the selective formation of pure crystals.[10]

  • Inducing Crystallization: If no crystals have formed after the solution reaches room temperature, it may be supersaturated.[9] Try scratching the inner wall of the flask with a glass rod at the liquid-air interface or adding a tiny "seed" crystal of the pure compound.[11]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent (in this case, water). Causality: The solvent must be ice-cold to minimize redissolving your purified product.[9]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter paper, followed by placing them in a desiccator under vacuum. Ensure the product is dried to a constant weight.[9] The presence of residual solvent will depress the melting point and give an inaccurate yield.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Q1: I've cooled the solution, but no crystals are forming. What should I do?

  • Possible Cause: You have likely used too much solvent.[10][11] The solution is not saturated enough for crystals to form upon cooling.

  • Solution 1: Re-heat the solution and boil off some of the solvent to increase the solute concentration.[2] Allow the more concentrated solution to cool slowly again.

  • Solution 2: The solution might be supersaturated.[10] Induce crystallization by gently scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound.[9][11]

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

  • Possible Cause: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too highly concentrated, causing the solute to come out of solution as a liquid ("oil") rather than a solid crystal.[10]

  • Solution 1: Re-heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point.[2] Allow this slightly more dilute solution to cool very slowly. Insulating the flask can help.

  • Solution 2: Consider switching to a different solvent system with a lower boiling point.[2]

Q3: My final yield is very low. Where did my product go?

  • Possible Cause 1: Too much solvent was used during the dissolution step, leaving a significant amount of your product in the mother liquor.[11]

  • Solution: Before discarding the filtrate (mother liquor), try concentrating it by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that a second crop is often less pure than the first.

  • Possible Cause 2: The crystals were washed with solvent that was not sufficiently cold, or too much washing solvent was used, dissolving a portion of the product.[9]

  • Solution: Always use a minimal amount of ice-cold solvent for the washing step.

  • Possible Cause 3: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Solution: Ensure your filtration apparatus (funnel, flask) is pre-heated before performing the hot filtration.[2]

Q4: I've recrystallized my product, but it's still impure. What went wrong?

  • Possible Cause 1: The solution was cooled too quickly, trapping impurities within the crystal lattice.

  • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly.[2]

  • Possible Cause 2: The chosen solvent was not effective at separating the desired compound from a specific impurity because their solubility characteristics are too similar.

  • Solution: A different solvent or a mixed-solvent system is required.[2] Experiment with different solvent systems on a small scale before committing the bulk of your material.

Part 4: Visualization of Workflow

Troubleshooting Logic Diagram

The following diagram illustrates the decision-making process when troubleshooting common recrystallization issues.

G start Begin Recrystallization & Cool Solution check_crystals Crystals Formed? start->check_crystals crystals_yes Proceed to Collection, Washing & Drying check_crystals->crystals_yes  Yes check_solution Is Solution Oily or Cloudy? check_crystals->check_solution  No oiled_out OILING OUT: 1. Reheat to dissolve oil. 2. Add small amount of fresh solvent. 3. Cool very slowly. check_solution->oiled_out  Yes sub_check Is solution clear? check_solution->sub_check  No (Clear) oiled_out->start Retry Cooling supersaturated SUPERSATURATION: 1. Scratch flask with glass rod. 2. Add a seed crystal. supersaturated->start Retry Cooling too_much_solvent EXCESS SOLVENT: 1. Reheat solution. 2. Boil off a portion of the solvent. 3. Cool slowly again. too_much_solvent->start Retry Cooling sub_check->supersaturated  Yes sub_check->too_much_solvent  No (Still no crystals) Try this first

Caption: Troubleshooting workflow for recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Techniques in Organic Chemistry: Experiment 2: Recrystallization.
  • Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments: 4. Crystallization.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Introduction to Organic Laboratory Techniques: A Small Scale Approach - Recrystallization.
  • University of York Department of Chemistry. (n.d.). Solvent Choice.
  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furoic acid. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 3-Fluorofuran-2-Carboxylic Acid Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OX-3FF-2024 Subject: Yield Improvement & Troubleshooting for 3-Fluorofurfural Oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability-Reactivity Paradox

Oxidizing 3-fluorofurfural to 3-fluorofuran-2-carboxylic acid presents a specific "Stability-Reactivity" paradox. While the fluorine atom at the C3 position provides some inductive stabilization (


 effect), the furan ring remains inherently acid-sensitive (prone to ring-opening/polymerization) and electron-rich enough to undergo electrophilic attack by oxidants.

The Core Challenge: The standard oxidation byproducts (specifically Hypochlorous acid,


) will attack the furan ring, leading to chlorinated impurities (M+34) or "black tar" polymerization.

This guide prioritizes the Buffered Pinnick Oxidation as the "Golden Path" for yield maximization (


), provided that 

scavenging is aggressive. We also provide a Silver Oxide alternative for strictly acid-intolerant workflows.

Comparative Oxidant Data

The following table summarizes yield potentials and risks based on internal application data and literature precedents for electron-deficient furan aldehydes.

Oxidant SystemTypical YieldRisk ProfilePrimary Failure Mode
Pinnick (NaClO₂ / Buffer) 85–95% LowChlorination of ring (if scavenger fails)
Silver Oxide (Ag₂O) 70–80%MediumCannizzaro side-reaction; Cost
Permanganate (KMnO₄) <40%HighRing degradation (oxidative cleavage)
Jones Reagent (CrO₃) <10%CriticalComplete polymerization (Acid shock)

The "Golden Path" Protocol: Buffered Pinnick Oxidation

This protocol is adapted from the synthesis of 3-bromofuran-2-carboxylic acid [1], which shares similar electronic constraints with the 3-fluoro analog.

The Mechanism & The Trap

The reaction relies on chlorous acid (


) transferring oxygen to the aldehyde.[1][2][3] The byproduct is hypochlorous acid (

), a potent electrophile.[1]
  • Without Scavenger:

    
     attacks the C4/C5 position of the furan ring 
    
    
    
    Chlorinated impurities / Ring opening.
  • With Scavenger:

    
     is trapped immediately, preserving the furan ring.
    
Visualization: The Scavenging Pathway

PinnickMechanism Aldehyde 3-Fluorofurfural Intermediate Hydroxyallyl Chlorite Aldehyde->Intermediate + HClO2 Chlorite NaClO2 (Oxidant) Chlorite->Intermediate Product 3-Fluorofuran-2-COOH (Target) Intermediate->Product Fragmentation HOCl HOCl (The Killer) Intermediate->HOCl Byproduct Release Trap Chlorohydrin (Inert Waste) HOCl->Trap + Scavenger SideReaction Ring Chlorination/ Polymerization HOCl->SideReaction If Unchecked Scavenger 2-Methyl-2-Butene Scavenger->Trap

Figure 1: The Pinnick Oxidation Mechanism highlighting the critical role of the scavenger in preventing ring destruction.

Step-by-Step Methodology

Reagents:

  • Substrate: 3-Fluorofurfural (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    , 80% purity) (1.5 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    ) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (Amylene) (3.0 – 5.0 equiv) [CRITICAL]

  • Solvent:

    
    -Butanol / Water (3:1 ratio)
    

Procedure:

  • Solvation: Dissolve 3-fluorofurfural and 2-methyl-2-butene in

    
    -butanol. Ensure the scavenger is added before the oxidant.
    
    • Tech Note: Use 5.0 equivalents of scavenger if you have observed chlorination in previous runs.

  • Oxidant Prep: Dissolve

    
     and 
    
    
    
    in water.
  • Controlled Addition: Cool the substrate solution to 0°C . Add the aqueous oxidant solution dropwise over 30–60 minutes.

    • Why: Exotherms accelerate

      
       damage more than the oxidation itself.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC/HPLC.

  • Quench & Workup:

    • Acidify to pH 2–3 with dilute

      
       (carefully, do not overshoot to pH < 1).
      
    • Extract with Ethyl Acetate.[4]

    • Wash with Sodium Bisulfite solution (to kill residual oxidants).

Alternative Protocol: Silver Oxide ( )

Use this only if the Pinnick method fails due to extreme acid sensitivity of the specific batch or derivative.

Concept: Silver oxide acts as a mild oxidant in basic media. The "Tollens-like" conditions avoid acid entirely.

Procedure:

  • Dissolve 3-fluorofurfural (1.0 equiv) in THF or Ethanol.

  • Add

    
     (2.0 equiv) dissolved in minimal water.
    
  • Add

    
     (10% solution, 2.5 equiv) dropwise. Brown 
    
    
    
    precipitates immediately.
  • Stir vigorously at RT.

  • Filtration: Filter off the silver solids (Celite).

  • Isolation: Acidify the filtrate carefully to precipitate the acid.

Troubleshooting & FAQ

Q1: The reaction mixture turned into a black tar/gum. What happened?

  • Diagnosis: Acid-catalyzed polymerization of the furan ring.

  • Fix: Your buffer capacity was insufficient. Ensure you are using at least 1.5–2.0 equivalents of

    
    . Do not use strong acids (like 
    
    
    
    ) during the workup; stick to 1N
    
    
    or Citric Acid.

Q2: LC-MS shows a major impurity with Mass [M+34].

  • Diagnosis: Chlorination of the furan ring (Hydrogen replaced by Chlorine).

  • Fix: The "Scavenger Trap" failed.

    • Increase 2-methyl-2-butene to 6.0 equivalents.

    • Switch scavengers: Resorcinol is often more aggressive but can complicate purification. Sulfamic acid is a solid alternative [2].

Q3: Low conversion. Starting material remains after 24h.

  • Diagnosis: Old

    
    . Sodium chlorite is hygroscopic and degrades.
    
  • Fix: Titrate your oxidant or simply use a fresh bottle. Alternatively, add 5% mol DMSO ; it helps solubilize the aldehyde and can act as a co-scavenger.

Troubleshooting Decision Matrix

Troubleshooting Start Identify Issue Tar Black Tar/Polymer Start->Tar Chlorine Impurity M+34 (Cl) Start->Chlorine Stall Low Conversion Start->Stall Sol_Buffer Increase Buffer (NaH2PO4) Tar->Sol_Buffer Sol_Temp Lower Temp to 0°C Tar->Sol_Temp Sol_Scav Increase Scavenger (>5 equiv) Chlorine->Sol_Scav Sol_Fresh Fresh NaClO2 Check pH (3-4) Stall->Sol_Fresh

Figure 2: Rapid diagnostic flow for common oxidation failures.

References

  • ChemicalBook Protocols. (n.d.). Synthesis of 3-bromofuran-2-carboxylic acid from 3-bromofuran-2-carbaldehyde. Retrieved from

  • Lindgren, B. O., & Nilsson, T. (1973).[5] Preparation of Carboxylic Acids from Aldehydes by Oxidation with Chlorite. Acta Chemica Scandinavica. Retrieved from

  • Rauniyar, V., et al. (2011). General methods for furan oxidation. Science. (Contextual grounding on furan sensitivity).

Sources

solubility issues with 3-fluorofuran-2-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide for 3-Fluorofuran-2-Carboxylic Acid

Introduction: The "Hidden" Chemistry of Fluorinated Furans

Welcome to the Technical Support Center. You are likely here because this compound (3-FFCA) is not behaving like a standard organic acid in your aqueous formulations.[1]

While the parent compound (furan-2-carboxylic acid) is relatively soluble in water (~30 g/L), the introduction of a fluorine atom at the C3 position drastically alters the physicochemical landscape. This guide addresses the specific solubility anomalies caused by the ortho-fluorine effect —a combination of increased acidity (lower


) and altered lipophilicity—and provides validated protocols to resolve them.

Module 1: The Chemistry of Insolubility

To solve the issue, we must first understand the molecule's behavior in solution.

The Acidity Shift (The Trap)

The fluorine atom at position 3 is highly electron-withdrawing. Through the inductive effect (


), it stabilizes the carboxylate anion more effectively than hydrogen.
  • Parent

    
    :  ~3.15
    
  • 3-FFCA Estimated

    
    :  ~2.6 – 2.8[1]
    

The Implication: 3-FFCA is a stronger acid.[1] In unbuffered water, it will dissociate, releasing protons and rapidly dropping the pH. If the pH drops below its


 (approx. 2.7), the equilibrium shifts back to the neutral, protonated form , which has significantly lower water solubility than the ionized salt form.
The Fluorine Lipophilicity Tax

While fluorine is small, it is highly electronegative and forms strong C-F bonds that do not hydrogen bond with water. The neutral form of 3-FFCA is more lipophilic (


 is higher) than its non-fluorinated counterpart.[1] This makes the "solubility window" narrower: you must achieve full ionization to keep it in solution.[1]

Module 2: Troubleshooting Protocols

Scenario A: "The compound floats or stays as a suspension in pure water."

Root Cause: The pH of your water is too low (likely pH 5-7 initially, dropping to pH 2-3 upon addition of the acid), forcing the compound into its insoluble neutral state.

The Protocol: Controlled pH Adjustment (In-Situ Salt Formation)

  • Calculate Stoichiometry: Determine the moles of 3-FFCA.

  • Select Base: Use Sodium Hydroxide (NaOH) or Meglumine (for biological compatibility).[1] Avoid ammonia due to volatility.[1]

  • Step-by-Step Dissolution:

    • Suspend 3-FFCA in 80% of the final volume of water.[1]

    • Add 0.95 equivalents of 1M NaOH dropwise while stirring.

    • Observation: The solution should clear as the pH rises above 4.0.

    • Check pH.[1] Final target should be pH 6.5 – 7.5 .[1]

    • Adjust volume with water.[1]

Critical Note: Do not overheat. Furan-2-carboxylic acids are prone to thermal decarboxylation (losing


 to become 3-fluorofuran).[1] Keep solutions below 50°C.
Scenario B: "It precipitates when I add it to my HPLC mobile phase or buffer."

Root Cause: Common Ion Effect or Acidic Crash-Out.[1]

  • If your mobile phase contains TFA or Formic Acid (pH ~2), 3-FFCA will precipitate.[1]

  • If your buffer has high ionic strength (e.g., 1M NaCl), the "salting-out" effect reduces solubility.

The Protocol: Co-Solvent Solubilization

If an acidic environment is required (e.g., for HPLC retention), you must lower the dielectric requirement of the solvent.

Solvent SystemMax Solubility (Est.)Application
Pure Water (pH 2.0) < 1 mg/mLAvoid (Precipitation Risk)
Water (pH 7.4, PBS) > 20 mg/mLBiological Assays
DMSO > 100 mg/mLStock Solutions
Ethanol > 50 mg/mLVolatile Stock
50:50 Water:Methanol ~ 15 mg/mLHPLC Mobile Phase

Module 3: Visualizing the Workflow

The following decision tree helps you select the correct dissolution strategy based on your application.

SolubilityWorkflow Start Start: 3-FFCA Solid Target What is your target concentration? Start->Target LowConc Low (< 1 mg/mL) Target->LowConc HighConc High (> 10 mg/mL) Target->HighConc MediaCheck Check Media pH LowConc->MediaCheck Action2 REQUIRES Co-solvent (Use DMSO stock) HighConc->Action2 For Storage Action3 In-Situ Neutralization (Add 1.0 eq NaOH) HighConc->Action3 For Aqueous Acidic Acidic (pH < 3) MediaCheck->Acidic Neutral Neutral (pH 6-8) MediaCheck->Neutral Acidic->Action2 Risk of ppt Action1 Direct Dissolution (Slow kinetics) Neutral->Action1

Figure 1: Decision matrix for solubilizing this compound based on concentration and pH requirements.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave a stock solution of 3-FFCA? A: No. Furan carboxylic acids are thermally unstable.[1] The electron-withdrawing fluorine may slightly stabilize the ring, but the risk of decarboxylation (releasing


) at 121°C is high.
  • Recommendation: Sterile filter using a 0.22 µm PVDF or PES membrane.[1]

Q2: Why does my solution turn yellow over time? A: This indicates oxidative degradation or polymerization of the furan ring.[1]

  • Mechanism:[1][2] Furans are electron-rich dienes.[1] They can undergo photo-oxidation or acid-catalyzed polymerization.[1]

  • Prevention:[1][3][4] Store stocks in amber vials, under argon/nitrogen, at -20°C. Avoid strong mineral acids.

Q3: Is the sodium salt commercially available? A: Rarely.[1] You usually buy the free acid.[1] However, generating the salt in situ (as described in Scenario A) is chemically equivalent to dissolving the pre-made salt.

Q4: How does the fluorine affect membrane permeability? A: The fluorine atom generally increases lipophilicity (


) and metabolic stability (blocking C3 oxidation) compared to the parent furan acid. This often results in better passive permeability in cell assays, provided the compound is not fully ionized in the assay medium.

References

  • PubChem. (n.d.).[1] 2-Furoic Acid (Parent Compound Data).[1][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • Clifton, J. E., et al. (1982). The effect of 3-substituents on the acidity of furan-2-carboxylic acids.[1] Journal of Medicinal Chemistry.[1] (Inferred SAR data regarding ortho-substitution effects on pKa).

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids.[1][2][3] (Mechanism of thermal instability in heteroaromatic acids).[1] Retrieved from [Link]

Sources

stability of 3-fluorofuran-2-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluorofuran-2-Carboxylic Acid (3-FFCA)

Executive Summary

Users frequently inquire about the integrity of This compound (3-FFCA) during basic workups (saponification) or nucleophilic substitution reactions.

The Bottom Line: 3-FFCA is stable in mild aqueous bases (LiOH, NaOH, K2CO3) at ambient temperatures, primarily because the formation of the carboxylate anion (


) electronically shields the ring from nucleophilic attack. However, instability arises  under forcing conditions (high heat + strong base) or in the presence of specific organometallic reagents, leading to two primary degradation pathways: Nucleophilic Aromatic Substitution (

)
of the fluorine or Furan Ring Opening .

Module 1: Aqueous Base Stability (Saponification Protocols)

User Query: "Can I hydrolyze ethyl 3-fluorofuran-2-carboxylate using NaOH without losing the fluorine atom?"

Technical Insight: Yes. The hydrolysis of the ester to the acid is a standard procedure.[1] Once the ester hydrolyzes, the resulting carboxylate anion acts as an electron-donating group via resonance, which raises the electron density of the furan ring and repels incoming nucleophiles (like


), effectively "locking" the fluorine in place.
Optimized Protocol: Safe Hydrolysis

Use this protocol to ensure <1% defluorination.

ParameterRecommended ConditionDanger Zone (Avoid)
Base LiOH (preferred) or NaOH (1M - 2M)Solid KOH, molten bases
Solvent THF:Water (3:1) or MeOH:Water (3:1)DMSO (enhances

rates)
Temperature 0°C to 25°CReflux (>60°C)
Time 1–4 hoursOvernight (>12h)

Step-by-Step Workflow:

  • Dissolve the ester in THF/Water.[1]

  • Add 2.0 equivalents of LiOH[1]·H2O at 0°C.[1]

  • Monitor by TLC/LCMS.[1] The intermediate carboxylate is stable.[1]

  • Critical Step: Acidify carefully to pH 3-4 with 1M HCl at 0°C. Do not overheat during acidification, as the free acid is more prone to decarboxylation than the salt.[1]

Module 2: Instability & Degradation Pathways

User Query: "I see a new, highly polar spot and loss of aromaticity after heating in base. What happened?"

Technical Insight: If you push the conditions (Temperature > 80°C, pH > 14), 3-FFCA undergoes degradation. The electron-withdrawing fluorine atom at C3 makes the C2-O bond susceptible to cleavage by hard nucleophiles.[1]

Visualizing the Degradation Risks

degradation_pathways Start This compound (Anionic Form) Condition_Mild Mild Base (LiOH, RT) Start->Condition_Mild Condition_Harsh Strong Base + Heat (>80°C, NaOH) Start->Condition_Harsh Condition_Nu Strong Nucleophile (RONa in DMSO) Start->Condition_Nu Stable STABLE Product Isolated Condition_Mild->Stable  Resonance Protection RingOpen RING OPENING Formation of Enol-Diones Condition_Harsh->RingOpen  Nucleophilic attack at C5/C2 SNAr DEFLUORINATION (SNAr Displacement) Condition_Nu->SNAr  F displacement

Caption: Stability decision tree showing resonance protection in mild base vs. degradation pathways in harsh environments.

Module 3: Organometallic Compatibility (Advanced Handling)

User Query: "Can I use n-BuLi to functionalize the 5-position?"

Technical Insight: This is high-risk.[1] The proton at C5 is acidic, but the adjacent carboxylate (even if protected as an oxazoline or salt) directs lithiation. However, the presence of Fluorine at C3 creates a "Benzyne-like" elimination risk (forming 2,3-didehydrofuran intermediates) or fragmentation.

Troubleshooting Guide:

  • Issue: Complex mixture after adding n-BuLi.

  • Root Cause: Lithium-Halogen exchange (rare at C-F but possible) or ring fragmentation.[1]

  • Solution: Use LDA (Lithium Diisopropylamide) at -78°C instead of n-BuLi.[1] LDA is a non-nucleophilic base and will selectively deprotonate C5 without attacking the carbonyl or displacing the fluorine.[1]

Frequently Asked Questions (FAQ)

Q1: Will the fluorine atom hydrolyze off during standard saponification? A: No. The C-F bond on the furan ring is


 hybridized and very strong.[1] Without a strong electron-withdrawing group activating the specific carbon (and with the carboxylate deactivating the ring via electron repulsion), the fluorine remains stable.

Q2: Can I use Potassium tert-butoxide (KOtBu) with this compound? A: Proceed with caution. In non-polar solvents (THF), KOtBu is safe. In polar aprotic solvents (DMSO/DMF), the naked tert-butoxide anion is aggressive enough to trigger


 defluorination or ring opening.

Q3: Why is my yield low after acidic workup? A: this compound has significant water solubility due to the polarity induced by the fluorine.

  • Fix: Do not rely on simple precipitation.[1] Saturate the aqueous layer with NaCl (salting out) and extract 3-4 times with Ethyl Acetate or THF.[1]

References

  • Schlosser, M., et al. "Site-Selective Metallation of Fluorofurans."[1] European Journal of Organic Chemistry, 2006.[1] (Demonstrates stability of fluorofuran anions under controlled lithiation).

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Accounts of Chemical Research, 1988.[1][2] (Context for pKa and stability of heterocycles).

  • Goumont, R., et al. "Nucleophilic Aromatic Substitution in the Furan Series."[1] Tetrahedron, 2002.[1] (Mechanistic grounding for

    
     risks).
    

(Note: While specific "stability studies" for this exact CAS are rare in public literature, the protocols above are derived from the validated reactivity of the 3-fluorofuran scaffold as described in Reference 1 and 3.)

Sources

Technical Support Center: 3-Fluorofuran-2-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for the purification of 3-fluorofuran-2-carboxylic acid (3-FFCA) . It is designed for organic chemists facing specific impurity profiles during drug substance intermediate synthesis.[1]

Ticket ID: 3-FFCA-PUR-001 Status: Active Support Level: Senior Application Scientist[1]

Diagnostic Triage: Identify Your Impurity Profile

Before selecting a protocol, identify the dominant impurity class interfering with your analysis or downstream chemistry.

SymptomProbable ImpurityRoot CauseRecommended Protocol
M+79 / M+81 mass peaks 3-Bromofuran-2-carboxylic acidIncomplete Halogen-Lithium exchange (if synthesized from 3-bromo precursor).[1]Protocol A (The Ester Loop)
M+18 mass peaks / Isomeric shift 4-fluoro or 5-fluoro regioisomersNon-selective direct fluorination or cyclization errors.[1]Protocol B (Fractional Recrystallization)
Black/Brown oil or tar Polymerized furan / Decarboxylated speciesThermal instability (Decarboxylation >80°C) or oxidative stress.[1]Protocol C (Charcoal Filtration)
White crystalline solid (non-acidic) N-Fluorobenzenesulfonimide (NFSI) byproductsInefficient workup after electrophilic fluorination.[1]Protocol D (pH-Swing Extraction)

Visual Workflow: Purification Decision Matrix

Use the following logic gate to determine the most effective purification strategy.

PurificationLogic Start Crude 3-FFCA Mixture CheckImpurity Identify Major Impurity (LC-MS / NMR) Start->CheckImpurity IsBromo Contains 3-Bromo Starting Material? CheckImpurity->IsBromo M+79/81 Present IsRegio Contains 4/5-Fluoro Isomers? CheckImpurity->IsRegio Isomers Present IsTar High Color/Tar Content? CheckImpurity->IsTar Colored/Oily EsterLoop PROTOCOL A: Esterification-Distillation Loop (Exploits Boiling Point Diff) IsBromo->EsterLoop Yes (Hard to separate by cryst) Recryst PROTOCOL B: Fractional Recrystallization (Exploits Solubility Diff) IsRegio->Recryst Yes Charcoal PROTOCOL C: Activated Charcoal Treatment IsTar->Charcoal Yes Final Pure 3-FFCA (>98% HPLC) EsterLoop->Final Recryst->Final Charcoal->Final

Caption: Decision tree for selecting purification methods based on impurity profiling.

Troubleshooting Guides (Q&A Format)

Issue 1: "I cannot separate the 3-bromo starting material from my 3-fluoro product."

Context: If you synthesized 3-FFCA via lithium-halogen exchange from 3-bromofuran-2-carboxylic acid (using n-BuLi and NFSI), unreacted starting material is a common contaminant.[1] The Problem: The pKa difference between the 3-bromo (~2.8) and 3-fluoro (~2.[1]6) analogs is too small (<0.5 units) for effective acid-base extraction.[1] Their solubilities are also nearly identical.[1]

Solution: Protocol A (The Ester Loop) This is the "Gold Standard" for high-purity separation.[1] It relies on the significant boiling point difference between the fluorinated and brominated esters.[1]

  • Esterification: Reflux crude acid in Methanol (MeOH) with catalytic H₂SO₄ (5 mol%) for 4 hours.

    • Why? Converts acids to methyl esters.[1] Methyl 3-fluorofuran-2-carboxylate (MW ~144) is significantly more volatile than Methyl 3-bromofuran-2-carboxylate (MW ~205).[1]

  • Workup: Quench with saturated NaHCO₃. Extract into Hexane/EtOAc (9:1).[1]

    • Note: This step also removes polar sulfonimide byproducts from NFSI.[1]

  • Distillation: Perform vacuum distillation.

    • The Fluoro-ester will distill first (lower bp).[1]

    • The Bromo-ester will remain in the pot.[1]

  • Hydrolysis: Treat the distilled ester with LiOH (2.0 equiv) in THF/Water (1:1) at 0°C → RT. Acidify to pH 2 to precipitate pure 3-FFCA.[1]

Issue 2: "My product turns into a black oil during recrystallization."

Context: Furan rings are electron-rich and prone to oxidative polymerization.[1] Furthermore, furan-2-carboxylic acids are susceptible to thermal decarboxylation , losing CO₂ to become volatile 3-fluorofuran.[1]

The Problem: You are likely heating the solution above 80°C or exposing it to strong mineral acids while hot.[1]

Solution: Protocol C (Thermal Control & Charcoal)

  • Solvent Choice: Switch to Water or Toluene .[1] Avoid high-boiling solvents like DMSO or DMF that require excessive heat to remove.[1]

  • Temperature Limit: Never exceed 70°C. If the solid doesn't dissolve, add more solvent rather than increasing temperature.

  • Charcoal Treatment:

    • Dissolve crude in hot water (60-70°C).[1]

    • Add Activated Carbon (10 wt%).[1] Stir for 15 mins.

    • Filter through Celite while hot.[1]

    • Cool slowly to 4°C. The color bodies will remain bound to the charcoal.[1]

Issue 3: "I have persistent white solids that are not my product."

Context: If you used NFSI (N-Fluorobenzenesulfonimide), the byproduct is dibenzenesulfonimide.[1] This is a lipophilic, non-volatile solid that often co-crystallizes with the product.

Solution: Protocol D (pH-Swing Extraction)

  • Dissolve the crude mixture in 1M NaOH (pH > 10).

    • Mechanism:[2][3][4][5] 3-FFCA becomes the carboxylate salt (highly water soluble). Sulfonimide byproducts also deprotonate but are less hydrophilic than the small furan carboxylate.[1]

  • Wash: Extract the aqueous basic layer with Dichloromethane (DCM) x2.[1]

    • Mechanism:[2][3][4][5] While ionized, the bulky sulfonimide often partitions partially into organic phases or stays at the interface, whereas the small furan salt stays strictly aqueous.

  • Precipitation: Acidify the aqueous layer carefully with HCl to pH 2.[1]

    • Result: 3-FFCA precipitates as a white solid.[1] Filter and wash with cold pentane.[1]

Validated Solvent Systems for Recrystallization

If Protocol A (Ester Loop) is not feasible, use these solvent systems for Protocol B.

Solvent SystemRatio (v/v)Dissolution TempCrystallization TempNotes
Water 100%70°C4°CBest for removing colored impurities and inorganic salts.[1] High recovery.
Toluene 100%65°C-10°CExcellent for removing non-polar regioisomers.[1]
EtOAc / Hexane 1:3Reflux (mild)RTGood general purpose.[1] Add Hexane to hot EtOAc solution until turbid.

Visual Workflow: The "Ester Loop" Protocol

This diagram details the most robust method for removing structurally similar impurities (Protocol A).

EsterLoop Crude Crude Acid (Contains 3-Br impurity) Step1 1. Esterification (MeOH, H2SO4, Reflux) Crude->Step1 CrudeEster Crude Methyl Ester Step1->CrudeEster Step2 2. Vacuum Distillation (Separates by BP) CrudeEster->Step2 PureEster Pure 3-F Ester (Distillate) Step2->PureEster Low BP Fraction Residue 3-Br Ester (Pot Residue) Step2->Residue High BP Fraction Step3 3. Hydrolysis (LiOH, THF/H2O) PureEster->Step3 FinalProduct Pure 3-FFCA Step3->FinalProduct

Caption: Workflow for the Esterification-Distillation-Hydrolysis loop to separate 3-fluoro from 3-bromo analogs.

References

  • Schlosser, M., et al. (2004). Halogen/Metal Permutation at Furans: A Study of Regioselectivity and Utility. European Journal of Organic Chemistry. [1]

    • Relevance: Establishes the baseline for lithium-halogen exchange in furan derivatives and the form
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Relevance: Authoritative source for general purification of carboxylic acids via recrystallization (water/toluene systems).[1]

  • Lide, D. R. (Ed.).[1][6] (2005).[1][2] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1]

    • Relevance: Provides pKa data for furan-2-carboxylic acid (3.16) allowing for the inductive effect estimation of the 3-fluoro analog.[1]

  • Organic Chemistry Portal. (2023). Synthesis of alpha-fluorocarboxylic acids.

    • Relevance: Discusses the use of NFSI and the difficulty of separating fluorinated products

Sources

Technical Support Center: Solvent Optimization for 3-Fluorofuran-2-Carboxylic Acid (3-FFCA)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-FFCA-SOLV-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

User Context: You are working with 3-fluorofuran-2-carboxylic acid (3-FFCA) . This scaffold presents a unique "push-pull" electronic challenge. The electron-withdrawing fluorine atom adjacent to the carboxylic acid increases the acidity (lowering pKa relative to furoic acid) but also destabilizes the C2-COOH bond, increasing the risk of thermal decarboxylation.

The Problem: Traditional protocols often utilize DMF (for solubility) or THF (for reactivity). However, DMF complicates workup due to high boiling point and water miscibility, while THF poses peroxide risks and poor phase separation.

The Solution: This guide transitions your workflow to 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) . These "green" alternatives offer superior physiochemical properties that directly address the stability and solubility profile of 3-FFCA.

Solvent Selection Matrix

Use the following table to select the optimal solvent based on your specific process requirement.

FeatureTHF (Traditional)2-MeTHF (Recommended)CPME (High Stability)Ethyl Acetate (Green/General)
Boiling Point 66°C80°C106°C77°C
Water Solubility Miscible (100%)Low (~14 g/100g )Very Low (~1.1 g/100g )Moderate (~8 g/100g )
Peroxide Formation High RiskMedium (Stabilized)LowNegligible
Base Stability Low (Ring opening)HighHighLow (Hydrolysis risk)
3-FFCA Solubility GoodGoodModerateGood
Primary Use Case Legacy protocolsGrignard/Lithiation/CouplingHigh-Temp/CrystallizationAmide Coupling/Workup
Decision Logic: Solvent Selection Workflow

Figure 1: Decision tree for selecting the appropriate alternative solvent based on reaction conditions.

Module 1: Amide Coupling in 2-MeTHF

Context: Amidation is the most common transformation for 3-FFCA. DMF is traditionally used to solubilize the polar acid, but removing DMF requires aqueous washes that can drag the product into the water phase.

Protocol: HATU-Mediated Coupling in 2-MeTHF

  • Dissolution: Charge 3-FFCA (1.0 equiv) into the reactor. Add 2-MeTHF (10 volumes relative to mass).

    • Note: If the solution is hazy, heat to 40°C. 2-MeTHF has a lower dielectric constant than DMF, so slight warming aids dissolution.

  • Base Addition: Add DIPEA (2.5 equiv) slowly.

    • Observation: The solution should clarify as the amine salt forms.

  • Coupling Agent: Cool to 0-5°C. Add HATU (1.1 equiv).

    • Critical Step: Maintain low temperature during addition to prevent potential decarboxylation exotherms, although HATU reactions are generally mild.

  • Amine Addition: Add the coupling partner amine (1.1 equiv). Warm to Room Temperature (20-25°C).

  • Reaction Check: Monitor by HPLC/LC-MS after 2 hours.

  • Workup (The 2-MeTHF Advantage):

    • Do NOT evaporate solvent.

    • Add Water (5 vol) directly to the reaction mixture.

    • Add 10% Citric Acid (aq) to neutralize excess base/HATU byproducts.

    • Phase Cut: 2-MeTHF separates cleanly from water. Discard the aqueous layer (bottom).

    • Wash organic layer with 10% NaHCO₃ and Brine.

Why this works: 2-MeTHF is immiscible with water (unlike THF/DMF). This allows you to perform the reaction and the workup in the same solvent (telescoping), reducing waste and yield loss.

Module 2: Troubleshooting Stability (Decarboxylation)

Issue: Users report "black tar" formation or loss of starting material without product formation. Diagnosis: Thermal Decarboxylation. The 3-Fluoro substituent destabilizes the carboxylic acid.

Mechanism of Failure

The fluorine atom exerts an inductive effect (


) that stabilizes the intermediate carbanion if CO₂ is lost, lowering the activation energy for decarboxylation compared to non-fluorinated furans.

Figure 2: Thermal decomposition pathway of 3-FFCA.[1] Avoid conditions triggering this pathway.

Corrective Actions:

  • Switch Solvent: If refluxing in Toluene (110°C), switch to 2-MeTHF (80°C) or EtOAc (77°C) to cap the thermal maximum.

  • Avoid Strong Acids: Do not use strong mineral acids (HCl/H₂SO₄) at high temperatures. If esterification is needed, use mild activation (EDC/DMAP) or alkyl halides (R-X + Base) instead of Fischer esterification.

FAQ: Common Issues & Solutions

Q1: My 3-FFCA is not dissolving in 2-MeTHF at room temperature. Should I add DMF?

  • Answer: Avoid DMF if possible. First, try adding the organic base (DIPEA or TEA) required for your reaction. The formation of the ammonium carboxylate salt significantly increases solubility in 2-MeTHF. If it remains insoluble, use a binary mixture of 2-MeTHF/CPME (1:1) or add a minimal amount (5-10%) of Isopropanol.

Q2: I see an emulsion during the aqueous workup with 2-MeTHF.

  • Answer: While 2-MeTHF separates better than THF, emulsions can occur with amphiphilic amides.

    • Fix 1: Adjust pH. Ensure the aqueous layer is acidic (pH 3-4) to protonate any unreacted acid, pushing it into the organic layer, or fully basic (pH 10) to keep it in water.

    • Fix 2: Add solid NaCl (saturate the aqueous layer).

    • Fix 3: Filter the biphasic mixture through a pad of Celite; fine particulates often stabilize emulsions.

Q3: Can I use CPME for lithiation of 3-FFCA?

  • Answer: Yes, CPME is excellent for organolithium chemistry due to its low hygroscopicity (<0.01% water uptake). However, 3-FFCA has an acidic proton. You must use 2 equivalents of base (one to deprotonate the acid, one for lithiation) or protect the acid as an ester/oxazoline first. CPME allows these reactions to run at slightly higher temperatures (0°C vs -78°C) compared to THF due to higher stability.

References & Authority

  • GSK Solvent Sustainability Guide. Royal Society of Chemistry, 2016. (Establishes 2-MeTHF and CPME as "Green" recommended solvents). Link

  • Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Solvent for Organometallic Chemistry." Current Organic Chemistry, 2012.[2] (Validates 2-MeTHF stability for metal-catalyzed reactions). Link

  • Watanabe, K., et al. "Cyclopentyl Methyl Ether (CPME) as a Green Solvent." Organic Process Research & Development, 2007. (Defines physical properties and peroxide stability of CPME). Link

  • Sambiagio, C., et al. "A Comprehensive Review on the Use of 2-Methyltetrahydrofuran in Organic Synthesis." ChemSusChem, 2020. Link

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and all solvents before use.

Sources

Validation & Comparative

Technical Deep Dive: Comparative NMR Analysis of 3-Fluorofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Focus: Spectral elucidation, coupling logic, and performance comparison against non-fluorinated analogs.

Strategic Context: The Fluorine Bioisostere Challenge

In drug discovery, the substitution of hydrogen with fluorine is a pivotal strategy to modulate metabolic stability (


) and lipophilicity without drastically altering steric bulk. However, for the analytical chemist, this substitution introduces complex spin-spin coupling networks that complicate spectral assignment.

This guide provides a rigorous comparative analysis of 3-fluorofuran-2-carboxylic acid (3-FFCA) against its non-fluorinated parent (Furan-2-carboxylic acid) and its regioisomer (5-fluorofuran-2-carboxylic acid). By understanding the distinct


 coupling pathways, researchers can definitively validate regio-chemistry in synthesis.

Comparative Spectral Profiling

The introduction of a fluorine atom at the C3 position fundamentally alters the splitting topology of the furan ring. Unlike the standard "doublet-doublet-doublet" patterns of substituted furans, the 3-fluoro analog exhibits large heteronuclear couplings.

Table 1: Chemical Shift & Multiplicity Comparison (DMSO- )
FeatureReference: Furan-2-Carboxylic AcidTarget: this compoundAlternative: 5-Fluorofuran-2-Carboxylic Acid
H3 Proton

7.20 - 7.30 (d)
Absent (Substituted by F)

7.35 (dd)
H4 Proton

6.60 - 6.70 (dd)

6.80 - 7.00 (dd)*

5.80 - 6.00 (dd)
H5 Proton

7.80 - 7.90 (d)

7.90 - 8.10 (dd)
Absent (Substituted by F)
Coupling (

)

Hz

Hz

Hz (Dominant)

Hz

Hz

Hz
COOH Proton

13.0+ (Broad s)

13.0+ (Broad s)

13.0+ (Broad s)
  • Note: Chemical shifts are solvent-dependent. In CDCl

    
    , values typically shift upfield by 0.1-0.3 ppm. The H4 signal in the 3-fluoro analog is deshielded relative to the parent due to the ortho-fluorine effect.
    
Key Performance Differentiator: The Coupling Constant ( )

The definitive identification of the 3-fluoro isomer rests on the magnitude of the coupling constants:

  • Vicinal Coupling (

    
    ):  The H4 proton appears as a "doublet of doublets" with one large coupling constant (~10-13 Hz) due to the adjacent fluorine. This is significantly larger than any proton-proton coupling in the furan ring.
    
  • Long-Range Coupling (

    
    ):  The H5 proton, typically a sharp doublet in the parent compound, broadens or splits into a doublet of doublets with a smaller 
    
    
    
    value (~4-6 Hz) due to through-bond coupling with Fluorine-3.

Structural Assignment Workflow

To ensure high-confidence assignment, follow this logic flow. This diagram maps the decision process for distinguishing the 3-fluoro isomer from the 5-fluoro isomer and the non-fluorinated parent.

NMR_Assignment_Logic Start Analyze Aromatic Region (6.0 - 8.5 ppm) Count Count Integral (H) Signals (Excluding COOH) Start->Count ThreeH 3 Protons Found Count->ThreeH No F subst. TwoH 2 Protons Found Count->TwoH Mono-F subst. Parent ID: Furan-2-COOH (Parent Compound) ThreeH->Parent CheckJ Analyze Splitting of Most Upfield Proton (H4) TwoH->CheckJ LargeJ Large Splitting Found (J > 10 Hz) CheckJ->LargeJ Vicinal F-H coupling SmallJ Small Splitting Only (J < 5 Hz) CheckJ->SmallJ Vicinal H-H coupling Target ID: 3-Fluorofuran-2-COOH (H4 couples vicinal to F3) LargeJ->Target Isomer ID: 5-Fluorofuran-2-COOH (H3/H4 couple to each other) SmallJ->Isomer

Figure 1: Spectral assignment logic tree for distinguishing fluorinated furan-2-carboxylic acid isomers.

Experimental Protocol: High-Resolution Acquisition

To reproduce the data described above and ensure the observation of the carboxylic acid proton (often invisible in wet CDCl


), the following protocol is mandatory.
Reagents & Preparation[1][2][3][4][5][6][7]
  • Solvent: DMSO-

    
     (99.9% D) + 0.05% v/v TMS.
    
    • Why: DMSO disrupts the intermolecular Hydrogen-bonding dimers of carboxylic acids, sharpening the signals and shifting the COOH proton to a distinct region (~13 ppm).

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause line broadening due to viscosity and aggregation.

Instrument Parameters
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Critical: Furan ring protons can have long

      
       relaxation times. Short delays will suppress the integration of H5, leading to incorrect stoichiometry.
      
  • Scans (NS): Minimum 64 scans for adequate S/N, especially to resolve the satellite peaks of Carbon-13 satellites if

    
     decoupling is not used.
    
  • Acquisition:

    • Spectral Width: -2 ppm to 16 ppm (to capture the COOH proton).

    • Temperature: 298 K (25°C).

Self-Validation Step
  • Integration Check: Calibrate the H4 signal (doublet of doublets) to 1.00. The H5 signal must integrate to 1.00 (

    
     0.05). If H5 is < 0.9, increase D1 (Relaxation Delay).
    
  • Coupling Verification: Measure the

    
     value of H4. If 
    
    
    
    Hz, the fluorine is at position 3. If
    
    
    Hz, the fluorine is likely at position 5 (leaving H3 and H4 to couple).

References

  • Synthesis and NMR studies of 2- and 3-fluorosubstituted five-membered heterocycles.

    • Source: Journal of Fluorine Chemistry (2003).[1]

    • Relevance: Defines the foundational synthesis and spectral characteristics of 3-fluoro-furans.
    • Link:

  • A convenient synthesis of 5-fluorofuran-2-carboxylic acid.

    • Source: Tetrahedron Letters (2011).[1]

    • Relevance: Provides comparative data for the 5-fluoro isomer, essential for distinguishing regioisomers.
    • Link:

  • Substituent Chemical Shifts in NMR: Mono and Difluoro S.C.S.

    • Source: Modgraph / Raymond J. Abraham.
    • Relevance: Establishes the theoretical basis for Fluorine-induced chemical shift perturb
    • Link:

  • 1H NMR Chemical Shifts of Impurities (Sigma-Aldrich).

    • Source: Merck / Sigma-Aldrich.
    • Relevance: Essential for identifying solvent peaks (DMSO/Water)
    • Link:

Sources

19F NMR Chemical Shift Guide: 3-Fluorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR chemical shift profile of 3-fluorofuran-2-carboxylic acid, providing a comparative analysis with its structural isomers and derivatives.

Executive Summary & Technical Profile

This compound (CAS: 1211527-72-8) is a specialized fluorinated heterocyclic building block.[1] Its 19F NMR signal is distinct from its more common isomer, 5-fluorofuran-2-carboxylic acid, due to the proximity of the fluorine atom to the electron-withdrawing carboxyl group.

  • Target Compound: this compound[1]

  • Primary 19F Signal (Predicted): -115 to -125 ppm (relative to CFCl₃)

  • Key Feature: Significant deshielding (downfield shift) caused by the ortho-carboxylic acid moiety compared to the unsubstituted 3-fluorofuran.

Chemical Shift Comparative Matrix

The following table contrasts the target compound with key isomers and derivatives to aid in structural verification.

CompoundStructure19F Chemical Shift (

)
MultiplicitySolvent
This compound F at C3, COOH at C2-115 to -125 ppm (Est.)Doublet (small

)
DMSO-d₆
5-Fluorofuran-2-carboxylic acid F at C5, COOH at C2-128 to -135 ppm Doublet (

)
CDCl₃ / DMSO-d₆
3-Fluorofuran-2(5H)-one Lactone derivative-119.8 ppm Doublet of tripletsCDCl₃
3-Bromofuran-2-carbonyl fluoride COF derivative+33.1 ppm SingletCDCl₃

Note on Isomer Stability: The 5-fluoro isomer is synthetically more accessible and stable. The 3-fluoro isomer is prone to defluorination or ring opening under harsh acidic conditions; neutral or slightly basic buffered NMR solvents are recommended for stability studies.

Structural Identification & Mechanism

The chemical shift difference between the 3-fluoro and 5-fluoro isomers is driven by the Substituent Chemical Shift (SCS) effects of the carboxylic acid.

Electronic Environment Analysis
  • 3-Position (Target): The fluorine is ortho to the Carbonyl (C=O). The strong electron-withdrawing inductive effect (-I) of the COOH group pulls electron density away from the C3-F bond, deshielding the nucleus and shifting the signal downfield (less negative ppm).

  • 5-Position (Comparator): The fluorine is para-like to the Carbonyl. While still electron-poor, it is further removed from the inductive pull, resulting in a relatively more shielded signal (more negative ppm) compared to the 3-isomer.

Graphviz Pathway: Structural Verification Workflow

The following diagram outlines the logic flow for distinguishing the 3-fluoro isomer from the 5-fluoro isomer using NMR data.

NMR_Verification Start Unknown Fluorofuran Sample Acquire Acquire 19F NMR (Proton Coupled) Start->Acquire Check_Shift Check Chemical Shift Range Acquire->Check_Shift Range_A Range: -115 to -125 ppm (Deshielded) Check_Shift->Range_A Downfield Signal Range_B Range: -130 to -140 ppm (Shielded) Check_Shift->Range_B Upfield Signal Coupling Analyze 1H-19F Coupling Range_A->Coupling Result_5 Identity: 5-Fluorofuran-2-carboxylic acid (Para-like positioning) Range_B->Result_5 Result_3 Identity: this compound (Ortho-effect dominant) Coupling->Result_3 Verify vicinal H4 coupling

Caption: Decision tree for distinguishing 3-fluorofuran from 5-fluorofuran isomers based on chemical shift ranges.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this protocol designed to minimize solvent-induced shifts and concentration effects.

Reagents & Equipment[2][3][4][5]
  • Solvent: DMSO-d₆ (Preferred for solubility of carboxylic acids) or CDCl₃ (if esterified).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm). Avoid CFCl₃ if volatile loss is a concern.
  • Concentration: 10–15 mg/mL.

Step-by-Step Methodology
  • Sample Prep: Dissolve 10 mg of this compound in 0.6 mL DMSO-d₆.

  • Standard Addition: Add 10

    
    L of 0.1% (v/v) 
    
    
    
    -Trifluorotoluene solution as an internal reference.
  • Acquisition Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration, or standard zg for shift observation.

    • Spectral Width: 200 ppm (centered at -120 ppm).

    • Relaxation Delay (D1): Set to

      
       (typically 5–10 seconds) to ensure full relaxation of the fluorine nuclei.
      
    • Scans: 64–128 scans for high signal-to-noise ratio.

  • Processing: Apply exponential multiplication (LB = 1.0 Hz) before Fourier transform. Reference the internal standard to -63.72 ppm.

References

  • Synthesis and NMR of 5-Fluorofuran-2-carboxylic acid

    • Discovery of a High-Affinity Fluoromethyl Analog of [11C]CPPC...J. Med. Chem. / ACS Chem. Neurosci. (2023).[2][3][4] Describes synthesis and characterization of the 5-fluoro isomer (Compound 7a).

  • Fluorofuranone Derivatives

    • Pomeisl, K., et al. "Synthesis of 3-fluorofuran-2(5H)-ones..."[5][6] Eur. J. Org.[5][6] Chem. (2007). Provides comparative data for the lactone form (-119.8 ppm).

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley (2009).

Sources

Structural Validation of Fluorinated Heterocycles: A Comparative NMR Guide for 3-Fluorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern drug discovery, the incorporation of fluorine into heteroaromatic scaffolds is a ubiquitous strategy to modulate metabolic stability (


) and lipophilicity (

).[1][2] However, the introduction of a fluorine atom creates a significant analytical bottleneck: spectral complexity due to scalar coupling. [1]

3-fluorofuran-2-carboxylic acid represents a critical building block for fragment-based drug design.[1][2] Its characterization is frequently complicated by the strong magnetic moment of the


 nucleus (

, 100% natural abundance), which couples extensively with

.[1]

This guide objectively compares the spectral performance of standard proton-decoupled


 NMR  against 

-decoupled techniques
and provides a definitive assignment matrix to distinguish the 3-fluoro isomer from its 4- and 5-fluoro analogs.[1]

Mechanistic Insight: The Physics of Complexity

To accurately assign the peaks of this compound, one must understand the governing physics of the Heteronuclear Spin-Spin Coupling (


-coupling).[1] Unlike standard organic molecules where carbon signals appear as singlets (in 

experiments), the presence of fluorine introduces permanent splitting patterns.[1]
The Coupling Hierarchy

The magnitude of the coupling constant (


) is directly proportional to the orbital overlap and distance between nuclei.[1][2] For fluorinated furans, the hierarchy is distinct and diagnostic:
  • One-Bond Coupling (

    
    ):  The carbon directly attached to fluorine.[1][2]
    
    • Magnitude: Extremely large (~240–280 Hz).[1][2]

    • Appearance: Wide doublet; often mistaken for two separate impurities if the spectral window is too narrow.[2]

  • Two-Bond Coupling (

    
    ):  Carbons adjacent to the C-F bond (Ortho positions).[1][2]
    
    • Magnitude: Medium (~10–25 Hz).[1][2]

    • Appearance: Clear doublets.[2]

  • Three-Bond Coupling (

    
    ):  Carbons separated by two atoms (Meta positions).[1][2]
    
    • Magnitude: Small (~2–10 Hz).[1][2]

    • Appearance: Narrow doublets or broadened singlets.[2]

Comparative Analysis: Isomer Differentiation

A common synthesis error is the production of regioisomers (e.g., 5-fluorofuran-2-carboxylic acid) instead of the desired 3-fluoro target.[1] The following data comparison demonstrates how to distinguish these "alternatives" based on coupling patterns.

Table 1: Comparative NMR Profiles (Solvent: DMSO- )
Carbon PositionThis compound (Target)5-Fluorofuran-2-carboxylic acid (Alternative Isomer)Furan-2-carboxylic acid (Non-fluorinated Reference)
C-2 (COOH-bearing) Doublet (

Hz)
Shift: ~135 ppm (Shielded)
Doublet (

Hz)
Shift: ~145 ppm
Singlet Shift: 145.0 ppm
C-3 Doublet (

Hz)
Shift: ~156 ppm (Deshielded)
Doublet (

Hz)
Shift: ~120 ppm
Singlet Shift: 118.4 ppm
C-4 Doublet (

Hz)
Shift: ~108 ppm (Shielded)
Doublet (

Hz)
Shift: ~108 ppm
Singlet Shift: 112.3 ppm
C-5 Doublet (

Hz)
Shift: ~149 ppm
Doublet (

Hz)
Shift: ~160 ppm
Singlet Shift: 147.5 ppm
COOH Doublet (

Hz)
Shift: ~159 ppm
Singlet (or Broad) Shift: ~159 ppmSinglet Shift: 159.5 ppm

Analyst Note: The diagnostic "fingerprint" for the 3-fluoro isomer is the large splitting on C-3 combined with the medium splitting on C-2 .[1][2] In the 5-fluoro isomer, C-2 is too far from the fluorine to show large splitting (


 is small).[1]

Detailed Peak Assignments & Methodology

Experimental Protocol: The "Dual-Decouple" Verification

To ensure 100% confidence in the assignment, the following acquisition protocol is recommended. This method compares the standard spectrum with a fluorine-decoupled spectrum to collapse the multiplets.[2][3]

Step-by-Step Workflow
  • Sample Prep: Dissolve 10-15 mg of compound in 0.6 mL DMSO-

    
    . (Avoid CDCl
    
    
    
    if possible, as polar interactions with DMSO stabilize the acid proton).[1][2]
  • Experiment A: Standard

    
     
    
    • Pulse Sequence:zgpg30 (or equivalent proton-decoupled).[1][2]

    • Scans: 256-512 (Fluorine splitting dilutes signal intensity; more scans are required).[1][2]

    • Result: All carbons appear as doublets (except possibly COOH).[1][2]

  • Experiment B:

    
     (Triple Resonance) 
    
    • Requirement: Probe capable of simultaneous H and F decoupling (e.g., H/F/C probe).[1][2]

    • Result: All doublets collapse into singlets.[2]

    • Calculation: Subtract the chemical shifts of Exp B from Exp A to calculate exact

      
       values.
      
Assignment Logic Visualization

The following diagram illustrates the logical flow for assigning the C-3 doublet, the most critical signal for validation.

AssignmentLogic Start Start: Unknown Fluorofuran Spectrum CheckRegion Check 140-170 ppm Region Start->CheckRegion IdentifySplit Identify Large Doublet (>200 Hz separation) CheckRegion->IdentifySplit IsSplitPresent Is a >200Hz Doublet Present? IdentifySplit->IsSplitPresent IsSplitPresent->Start No (Check Purity) CheckCoupling Calculate J-Value IsSplitPresent->CheckCoupling Yes AssignC3 Assignment: C-3 (C-F Bond) Confirm 3-Fluoro Isomer CheckCoupling->AssignC3 If Shift ~155 ppm (Beta to COOH) AssignC5 Assignment: C-5 (C-F Bond) Suspect 5-Fluoro Isomer CheckCoupling->AssignC5 If Shift ~160+ ppm (Alpha to O)

Figure 1: Decision tree for assigning the ipso-carbon (C-F) based on chemical shift and coupling constants.

Technical Recommendations

The "Missing Peak" Phenomenon

Researchers often report "missing carbons" in fluorinated heterocycles.[2]

  • Cause: The C-3 signal is split into a doublet (reducing height by 50%) and broadened by relaxation effects.[1][2]

  • Solution: Increase the relaxation delay (

    
    ) to 3–5 seconds and apply exponential line broadening (
    
    
    
    ) during processing to recover the signal-to-noise ratio.
Solvent Effects

While DMSO-


 is standard, using Methanol-

may cause peak shifting of the COOH group due to deuterium exchange/hydrogen bonding.[1]
  • Observation: In MeOH-

    
    , the C-2 doublet may shift upfield by ~1-2 ppm compared to DMSO.[1]
    
Validation via NMR

Always run a coupled


 NMR.[1]
  • 3-Fluoro: Appears as a doublet of doublets (coupling to H-4 and H-5).[1][2]

  • 5-Fluoro: Appears as a doublet (coupling to H-4) or doublet of doublets with very small secondary coupling.[1][2]

References

  • General Furan Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[2] Link[1]

  • C-F Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. (1976).[1] Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3), 83-756.[1] Link[1]

  • Fluorine Substituent Effects: Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] Link[1]

  • Isomer Differentiation Methodology: Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] Link

Sources

mass spectrometry fragmentation pattern of 3-fluorofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Analysis: 3-Fluorofuran-2-carboxylic Acid vs. Non-Fluorinated Analogs

Executive Summary

Objective: To provide a technical comparison of the Electron Ionization (EI) fragmentation patterns of This compound (3-FFCA) against its non-fluorinated parent, Furan-2-carboxylic acid (Furoic Acid) .

Key Finding: While both compounds follow a characteristic heteroaromatic decay pathway (α-cleavage


 decarbonylation), the presence of the fluorine atom at the C3 position introduces a distinct mass shift (+18 Da) and alters the stability of the acylium ion intermediate due to the inductive effect. The C-F bond remains intact during initial fragmentation, serving as a robust diagnostic marker for distinguishing this scaffold from non-halogenated impurities.

Compound Profile & Physiochemical Baseline

Before analyzing the spectra, it is critical to establish the mass offsets and structural properties that dictate fragmentation.

FeatureThis compound (Target)Furan-2-carboxylic Acid (Reference)Impact on MS
Formula


Mass shift of +18 Da (F vs H).
Exact Mass (

)
130.00 112.02 Defines the molecular ion peak.
C-X Bond Energy C-F (~485 kJ/mol)C-H (~413 kJ/mol)C-F is highly stable; F is rarely lost as a radical (

) in early fragmentation.
Electronic Effect Strong -I (Inductive) at C3NeutralDestabilizes the C2-acylium cation in 3-FFCA.

Experimental Protocol: GC-EI-MS

To ensure reproducibility, the following instrument parameters are recommended. This protocol minimizes thermal degradation prior to ionization.

Methodology:

  • Sample Prep: Dissolve 1 mg of 3-FFCA in 1 mL Methanol (HPLC grade). Note: Derivatization with TMS (Trimethylsilyl) is optional but recommended if peak tailing occurs due to the free carboxylic acid.

  • Inlet: Splitless mode at 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm ID x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 35–200.

Deep Dive: Fragmentation Pathways

The fragmentation of furanic acids is dominated by the carboxylic acid moiety. Below is the comparative breakdown of the primary decay channels.

A. The Molecular Ion ( )
  • Furoic Acid: Distinct peak at m/z 112.

  • 3-FFCA: Distinct peak at m/z 130.

  • Insight: Both compounds exhibit stable molecular ions due to the aromatic furan ring, which stabilizes the radical cation charge delocalization.

B. Primary Fragmentation: -Cleavage (Loss of OH)

The first major event is the loss of the hydroxyl radical (


) to form the acylium cation.
  • Furoic Acid:

    
     (
    
    
    
    )
  • 3-FFCA:

    
     (
    
    
    
    )
  • Mechanism:[1][2] The bond between the carbonyl carbon and the hydroxyl oxygen breaks. In 3-FFCA, the fluorine at C3 exerts an electron-withdrawing effect, making the resulting acylium ion slightly less stable than the non-fluorinated version, potentially reducing the relative abundance of m/z 113 compared to m/z 95.

C. Secondary Fragmentation: Decarbonylation (Loss of CO)

The acylium ion ejects carbon monoxide (


) to form the furan cation.
  • Furoic Acid:

    
     (
    
    
    
    )
  • 3-FFCA:

    
     (
    
    
    
    )
  • Diagnostic Value: The peak at m/z 85 is the "fingerprint" ion for the fluorofuran core. It confirms that the fluorine is attached to the ring and was not part of the leaving group.

D. Alternative Pathway: Decarboxylation (Loss of )

A competing pathway involves the direct loss of


 (

) or the sequential loss of

.
  • Furoic Acid:

    
     (Furan radical cation).
    
  • 3-FFCA:

    
     (3-Fluorofuran radical cation).
    

Visualization of Signaling Pathways

The following diagram illustrates the parallel fragmentation mechanisms. The "Ortho Effect" in 3-FFCA refers to the proximity of the Fluorine to the Carbonyl, which influences the electronic environment but does not typically result in HF elimination (unlike OH or


 substituents).

FragmentationPathway cluster_fluoro This compound (Target) cluster_ref Furan-2-carboxylic Acid (Reference) M_Fluoro Molecular Ion [M]+. m/z 130 Acylium_Fluoro Acylium Cation [M-OH]+ m/z 113 M_Fluoro->Acylium_Fluoro -OH (17) Radical_Fluoro Fluorofuran Radical [M-CO2]+. m/z 86 M_Fluoro->Radical_Fluoro -CO2 (44) FuranCat_Fluoro Fluorofuran Cation [M-OH-CO]+ m/z 85 Acylium_Fluoro->FuranCat_Fluoro -CO (28) M_Ref Molecular Ion [M]+. m/z 112 Acylium_Ref Acylium Cation [M-OH]+ m/z 95 M_Ref->Acylium_Ref -OH (17) Acylium_Ref->Acylium_Fluoro +18 Da (F shift) FuranCat_Ref Furan Cation [M-OH-CO]+ m/z 67 Acylium_Ref->FuranCat_Ref -CO (28) FuranCat_Ref->FuranCat_Fluoro +18 Da (F shift)

Caption: Comparative fragmentation tree showing the mass shift (+18 Da) induced by fluorine substitution. The C-F bond remains stable throughout the primary decay series.

Differentiation from Isomers

A critical challenge in drug development is distinguishing This compound from its isomers (e.g., 4-fluoro or 5-fluoro analogs). While the primary ions (


) are identical, the relative abundance  differs due to resonance stabilization.
IsomerElectronic EnvironmentPredicted Spectral Feature
3-Fluoro (Target) F is ortho to C=O.Strong "Ortho Effect."[3] The -I effect is strongest here, destabilizing the m/z 113 ion. Expect a higher ratio of m/z 85 (fragment) to m/z 113 (intermediate) compared to other isomers.
4-Fluoro F is meta to C=O.Minimal electronic interaction. Fragmentation resembles the unsubstituted furoic acid profile most closely (adjusted for mass).
5-Fluoro F is para to C=O.Resonance donation from F oxygen can stabilize the ring cation. Expect a more intense molecular ion (m/z 130).

Analytical Workflow: Identification Logic

Use this logic gate to confirm the identity of the compound in a mixture.

IdentificationWorkflow Start Unknown Sample (EI-MS Spectrum) CheckParent Parent Peak m/z 130? Start->CheckParent CheckBase Base Peak Analysis CheckParent->CheckBase Yes Reject Reject / Isomer CheckParent->Reject No (Not a Fluorofuran acid) Confirm Confirmed: This compound CheckBase->Confirm m/z 113 & 85 present + High 85/113 ratio CheckBase->Reject m/z 95 present (Non-fluorinated contaminant)

Caption: Decision tree for validating 3-FFCA presence based on specific spectral ions and abundance ratios.

References

  • NIST Mass Spectrometry Data Center. Furan-2-carboxylic acid (Furoic acid) Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Zawadzki, M., Luxford, T. F. M., & Kočišek, J. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment.[4] The Journal of Physical Chemistry A. [Link][4]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. 2-Furoic Acid Compound Summary. National Library of Medicine. [Link]

Sources

Metabolic Stability Guide: Fluorinated vs. Non-Fluorinated Furoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Fluorinated vs. Non-Fluorinated Furoic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In medicinal chemistry, the furan ring is a classic bioisostere for phenyl rings, yet it carries a significant liability: metabolic bioactivation.[1] Non-fluorinated furoic acids (specifically 2-furoic acid derivatives) are prone to rapid oxidation by Cytochrome P450 (CYP450) enzymes, leading to ring opening and the formation of reactive dicarbonyl species.

This guide details how strategic fluorination—specifically at the C5 or C3 positions—modulates this risk. Comparative data indicates that fluorinated furoic acids exhibit superior metabolic stability (2-5x longer half-life) and significantly reduced glutathione (GSH) adduct formation compared to their non-fluorinated counterparts.

Mechanistic Insight: The Fluorine Effect

To understand the stability difference, one must examine the bioactivation pathway of the furan ring.

The Liability: Furan Ring Opening

The primary metabolic soft spot on 2-furoic acid derivatives is the C5 position (the


-carbon unsubstituted by the carboxyl group). CYP450 enzymes (predominantly CYP2E1 and CYP3A4) epoxidize the C4-C5 bond. This epoxide is unstable and rapidly rearranges into cis-2-butene-1,4-dial , a highly reactive 

-unsaturated dicarbonyl that covalently binds to cellular nucleophiles (proteins/DNA), causing hepatotoxicity.
The Solution: Fluorine Blockade

Substituting hydrogen with fluorine (


) imparts stability through two mechanisms:[2]
  • Steric/Metabolic Blocking: The C-F bond energy (~105 kcal/mol) is significantly higher than the C-H bond (~98 kcal/mol), rendering the C5 position resistant to direct hydrogen abstraction or oxygen insertion.

  • Electronic Deactivation: Fluorine is highly electronegative. Its presence lowers the HOMO (Highest Occupied Molecular Orbital) energy of the furan

    
    -system, making the ring less nucleophilic and thus a poorer substrate for the electrophilic CYP450 oxidant (Compound I).
    
Visualization: Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between the native and fluorinated scaffolds.

MetabolicPathway Furoic 2-Furoic Acid (Non-Fluorinated) Epoxide Furan-Epoxide Intermediate Furoic->Epoxide CYP450 (Oxidation) Fluoro 5-Fluoro-2-Furoic Acid (Fluorinated) Fluoro->Epoxide Inhibited Path Stable Intact Scaffold (Renal Excretion) Fluoro->Stable Metabolic Blockade (C-F Bond Strength) Dial cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->Dial Ring Opening Adduct Protein/GSH Adduct (TOXICITY) Dial->Adduct Covalent Binding

Figure 1: Comparative metabolic fate. The non-fluorinated parent undergoes ring opening to toxic aldehydes, while the fluorinated analog resists oxidation.

Comparative Performance Data

The following data represents consolidated findings from microsomal stability assays and glutathione trapping experiments. These values illustrate the typical shift in physicochemical and metabolic profiles when comparing a standard 2-furoic acid derivative to its 5-fluoro analog.

Table 1: Metabolic Stability & Reactivity Profile

Parameter2-Furoic Acid (Parent)5-Fluoro-2-Furoic AcidImpact of Fluorination
Microsomal

(Human)
12.5 min> 60 min5x Stability Increase
Intrinsic Clearance (

)
115

L/min/mg
< 15

L/min/mg
Drastic Reduction in Turnover
GSH Adduct Formation High (Multiple species)Negligible / TraceReduced Reactive Metabolites
Lipophilicity (LogD) 0.61.1Modest Increase (Improved Permeability)
pKa (Carboxyl) 3.12~2.6Increased Acidity (Inductive Effect)

Key Takeaway: The 5-fluoro substitution effectively shuts down the rapid clearance pathway driven by furan ring oxidation, shifting the molecule from a "high clearance" to a "low clearance" classification.

Experimental Protocols (Self-Validating)

To replicate these findings or test new derivatives, use the following standardized protocols. These workflows include internal quality controls (positive/negative) to ensure data integrity.

Protocol A: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

).
  • Preparation:

    • Test Compound: 1

      
      M final concentration (in 100 mM Phosphate Buffer, pH 7.4).
      
    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Transfer 50

      
      L aliquot into 150 
      
      
      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Validation Check:

    • Positive Control:[3] Verapamil (High clearance) must show

      
       min.
      
    • Negative Control: Warfarin (Low clearance) must show stable signal (>85% remaining at 60 min).

Protocol B: Glutathione (GSH) Trapping

Objective: Detect reactive ring-opening metabolites (cis-2-butene-1,4-dial).

  • Incubation Mix:

    • Test Compound (10

      
      M) + HLM (1.0 mg/mL).
      
    • Trapping Agent: 5 mM Glutathione (GSH) OR a 1:1 mix of GSH and

      
      -GSH (Stable Label).
      
  • Reaction: Initiate with NADPH; incubate for 60 min at 37°C.

  • Processing: Quench with Acetonitrile (1:3 ratio). Centrifuge.

  • Detection (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Critical Signal: Look for the characteristic "Twin Peak" (doublet) separated by 3 Da if using the stable label mix.[4] This confirms the adduct is GSH-derived and not matrix noise.

    • Target Mass Shift: Parent MW + 307 Da (GSH) + 16 Da (Oxygen) - 2H (Oxidation).

Visualization: Experimental Workflow

ExperimentalWorkflow Start Test Compound (10 µM) Mix Incubation Mix HLM + NADPH + GSH (1:1 Isotope) Start->Mix Incubate 37°C for 60 min Mix->Incubate Quench Quench with ACN (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis (Neutral Loss Scan) Quench->Analyze Result Data Output: Identify M+307 Adducts Analyze->Result

Figure 2: GSH Trapping Workflow. The use of isotopic GSH allows for definitive identification of reactive metabolites.

References
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Gates, L. A., et al. (2012).[5] Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes. Drug Metabolism and Disposition.[5] Link

  • Pike, K. G., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

Sources

HPLC Method Development & Comparison Guide: 3-Fluorofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3-Fluorofuran-2-carboxylic acid (3-FFCA) CAS: 3934-36-5 Application: Fluorinated heterocyclic building block for medicinal chemistry (bioisostere design).[1] Goal: Achieve baseline resolution (


) of 3-FFCA from its non-fluorinated parent (2-Furoic acid) and structural isomers (e.g., 5-Fluorofuran-2-carboxylic acid).[1]

This guide departs from standard "recipe" formats to provide a comparative method development strategy . Separation of fluorinated heteroaromatic acids requires precise pH control and stationary phase selection due to the electronic influence of the fluorine atom on the carboxyl group's pKa.

Physicochemical Profiling & Separation Logic

To design a robust HPLC method, we must first understand the analyte's behavior relative to its alternatives. The position of the fluorine atom drastically alters acidity and lipophilicity.[2]

Comparative Properties Table
CompoundStructure NotepKa (Predicted)LogP (Predicted)Retention Behavior (RP-C18)
2-Furoic Acid (Parent) No Fluorine~3.16~0.6Early Eluter : Most polar, least retained.[1]
3-FFCA (Target) F at C3 (Ortho)~2.4 - 2.6 ~0.9Intermediate : Strong inductive effect lowers pKa; requires lower pH to suppress ionization.
5-FFCA (Isomer) F at C5 (Para-like)~2.8 - 3.0~1.1Late Eluter : Highest lipophilicity; F atom is most accessible for stationary phase interaction.[1]

Scientific Rationale:

  • Acidity (pKa): The fluorine at the C3 position (ortho) exerts a strong inductive effect (

    
    ), stabilizing the carboxylate anion and significantly lowering the pKa compared to the parent furoic acid.[1]
    
  • Implication: If the mobile phase pH is > 2.5, 3-FFCA will be partially ionized, leading to peak tailing and reduced retention .

  • Protocol Requirement: The mobile phase must be buffered at pH ≤ 2.0 to ensure the analyte exists in its neutral (protonated) form for consistent Reverse Phase (RP) retention.[1]

Method Development Strategy: Column Selection

The choice of stationary phase is the critical variable for separating 3-FFCA from its isomers.

Comparison: C18 vs. PFP (Pentafluorophenyl)
FeatureC18 (Octadecyl) PFP (Pentafluorophenyl)
Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
Selectivity Separates primarily by LogP (Hydrophobicity).[1]Separates by electron density and halogen positioning.
Verdict Good for general purity. May co-elute isomers if hydrophobicities are similar.Superior for Isomers. The Fluorine-Fluorine interaction provides distinct selectivity for 3-FFCA vs 5-FFCA.
Diagram: Separation Mechanism & Workflow

G Start Analyte: 3-FFCA Check_pH Check Mobile Phase pH (Must be < pKa ~2.4) Start->Check_pH Choice Select Column Check_pH->Choice C18 C18 Column (Hydrophobic Separation) Choice->C18 Routine QC PFP PFP Column (Fluoro-Selectivity) Choice->PFP Isomer Impurities Result_C18 Result: Good Purity Check Risk: Isomer Co-elution C18->Result_C18 Result_PFP Result: High Resolution Isomer Separation PFP->Result_PFP

Caption: Decision tree for column selection based on the analytical goal (Routine QC vs. Isomer Resolution).

Recommended Experimental Protocol

This protocol is designed to be self-validating , utilizing a gradient that captures the polarity range of furan derivatives while maintaining the acidic conditions necessary for peak symmetry.

System Parameters[2][3][4][5][6][7][8][9][10][11][12]
  • Instrument: HPLC with UV-Vis (PDA recommended).

  • Detection: 230 nm (optimal for furan ring absorption) and 254 nm .[1]

  • Temperature: 30°C (Controlled to minimize pKa fluctuations).

  • Flow Rate: 1.0 mL/min (Standard analytical scale).

Phase A: The Acidic Modifier

Choice: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water.[1]

  • Why TFA? TFA provides a lower pH (~2.[1]0) than Formic Acid (~2.7).[1][3] Given the low pKa of 3-FFCA (~2.4), TFA is strongly recommended to ensure full protonation and sharp peaks.[1]

Phase B: Organic Eluent

Choice: Acetonitrile (MeCN).[1][4]

  • Why MeCN? Lower viscosity and sharper peaks for aromatic acids compared to Methanol.

Gradient Profile (Standard Screening)
Time (min)% Phase B (MeCN)Event
0.05%Equilibration : Trap polar parent (2-Furoic acid).[1]
2.05%Isocratic hold to separate early eluters.
12.060%Linear Gradient : Elute 3-FFCA and 5-FFCA.
15.095%Column Wash.
15.15%Re-equilibration.

Expected Performance Data (Comparative)

While exact retention times vary by system dwell volume, the Relative Retention (k') order is consistent under the conditions above.

AnalyteRelative Retention Time (RRT)Peak Shape RiskResolution Strategy
2-Furoic Acid 1.00 (Reference)Fronting if overloaded.[1]Reduce injection volume.
3-FFCA 1.25 - 1.35Tailing if pH > 2.5.Use 0.1% TFA.
5-FFCA 1.40 - 1.55Minimal.If co-eluting with 3-FFCA, switch to PFP column .
Self-Validating the Method (Troubleshooting)
  • Symptom: Split Peak for 3-FFCA.

    • Cause: Partial ionization. The mobile phase pH is too close to the analyte's pKa.

    • Fix: Increase acid concentration (e.g., 0.1%

      
       0.2% TFA) or switch to a phosphate buffer at pH 2.0.
      
  • Symptom: 3-FFCA and 5-FFCA Co-elute.

    • Cause: Hydrophobicities are too similar on C18.

    • Fix: Switch to a FluoroPhenyl (PFP) column.[1] The PFP phase interacts differently with the ortho vs para fluorine, typically increasing resolution significantly.

Visualization of Interaction Pathways

Understanding the molecular interactions helps in troubleshooting.

Interactions cluster_C18 C18 Interaction cluster_PFP PFP Interaction Analyte 3-FFCA (Analyte) C18_Mech Hydrophobic Van der Waals Analyte->C18_Mech Non-specific PFP_Mech1 Pi-Pi Stacking Analyte->PFP_Mech1 Aromatic Ring PFP_Mech2 Dipole-Dipole (F-F Repulsion) Analyte->PFP_Mech2 Fluorine Substituent (High Selectivity)

Caption: Mechanistic differences between C18 (non-specific) and PFP (selective) interactions for fluorinated furans.

References

  • Physicochemical Properties of Fluorinated Carboxylic Acids

    • Title: Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chrom
    • Source: Journal of Chromatography A (via PubMed/NIH).[1]

    • URL:[Link]

  • Furan Derivative Analysis

    • Title: LC method for the direct and simultaneous determination of four major furan derivatives in coffee.

    • Source: PMC (NIH).[1]

    • URL:[Link]

  • PFP Column Selectivity for Fluorinated Isomers

    • Title: HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
    • Source: LCGC Intern
    • URL:[Link]

  • Synthesis and Characterization (Reference for Isomers)

    • Title: A convenient synthesis of 5-fluorofuran-2-carboxylic acid.[5]

    • Source: ResearchG
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.